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  • Product: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
  • CAS: 3648-74-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural eluc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for researchers engaged in the synthesis and characterization of related heterocyclic compounds. The principles outlined herein are grounded in fundamental NMR theory and supported by data from analogous structures, offering a robust framework for spectral interpretation.

Introduction: The Structural Significance of 4-Aryl-tetrahydropyran-4-carbonitriles

The tetrahydropyran motif is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals. Its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. The introduction of an aryl group and a carbonitrile at the C4 position, as in 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, creates a versatile intermediate with a key quaternary carbon center. This structure is pivotal in the synthesis of compounds targeting the central nervous system, including potential anxiolytic and anticonvulsant agents.

Accurate structural confirmation of these intermediates is paramount to ensure the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient. NMR spectroscopy provides the most definitive, non-destructive method for such verification. This guide offers a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, empowering researchers to confidently identify and characterize this important molecular framework.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the 4-chlorophenyl group. The chemical shifts are influenced by the electronegativity of the oxygen atom, the anisotropic effect of the aromatic ring and the nitrile group, and the rigid chair conformation of the tetrahydropyran ring.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)~ 7.45d~ 8.52H
H-3', H-5' (Aromatic)~ 7.40d~ 8.52H
H-2, H-6 (Axial)~ 3.80 - 4.00dddJ ≈ 12.0, 4.5, 2.52H
H-2, H-6 (Equatorial)~ 3.60 - 3.75dddJ ≈ 12.0, 3.0, 2.02H
H-3, H-5 (Axial)~ 2.10 - 2.30m-2H
H-3, H-5 (Equatorial)~ 1.85 - 2.05m-2H
Rationale for Assignments
  • Aromatic Protons (H-2', H-3', H-5', H-6'): The 4-chlorophenyl group will present as a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the chlorine atom (H-3', H-5') are expected to be slightly more shielded than the protons meta to the chlorine (H-2', H-6'). The expected chemical shift range for these protons is between 7.3 and 7.5 ppm.

  • Tetrahydropyran Protons (H-2, H-6): The methylene protons adjacent to the ring oxygen (H-2 and H-6) are the most deshielded of the aliphatic protons due to the oxygen's inductive effect[1]. In a chair conformation, the axial and equatorial protons are chemically non-equivalent. The axial protons are typically found at a slightly different chemical shift than the equatorial protons. Both will appear as complex multiplets, likely a doublet of doublet of doublets (ddd), due to geminal coupling and vicinal coupling to the protons on C3 and C5.

  • Tetrahydropyran Protons (H-3, H-5): These methylene protons are adjacent to the quaternary carbon and are further from the electronegative oxygen, thus appearing at a higher field (more shielded) compared to the H-2/H-6 protons. Again, the axial and equatorial protons will be distinct. Their signals are expected to be complex multiplets due to geminal and vicinal couplings.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon atoms and the electronic effects of the neighboring substituents.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1' (Aromatic, C-Cl)~ 134
C-4' (Aromatic, C-C)~ 139
C-2', C-6' (Aromatic)~ 129
C-3', C-5' (Aromatic)~ 128
CN (Nitrile)~ 120
C-4 (Quaternary)~ 45-50
C-2, C-6~ 65-70
C-3, C-5~ 35-40
Rationale for Assignments
  • Aromatic Carbons: The aromatic carbons will resonate in the typical downfield region of 120-140 ppm[2]. The carbon bearing the chlorine (C-1') and the carbon attached to the tetrahydropyran ring (C-4') will have distinct chemical shifts from the protonated aromatic carbons. The two pairs of equivalent protonated carbons (C-2'/C-6' and C-3'/C-5') will each give a single signal.

  • Nitrile Carbon (CN): The carbon of the nitrile group is expected to appear in the range of 115-125 ppm[3].

  • Quaternary Carbon (C-4): This carbon, bonded to the chlorophenyl group, the nitrile, and two methylene groups of the ring, will be a key signal. Its chemical shift is estimated to be in the 45-50 ppm range. Being a quaternary carbon, its signal is expected to be of lower intensity in a standard proton-decoupled spectrum.

  • Tetrahydropyran Carbons (C-2, C-6): These carbons, being directly attached to the electronegative oxygen atom, will be the most downfield of the aliphatic carbons, typically in the 65-70 ppm region[1][4].

  • Tetrahydropyran Carbons (C-3, C-5): These methylene carbons are further from the oxygen and will therefore be found at a higher field, with an expected chemical shift in the 35-40 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, though chemical shifts may vary slightly[5][6].

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm for both ¹H and ¹³C NMR)[7].

NMR Instrument Parameters
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, particularly for resolving the complex multiplets of the tetrahydropyran ring protons.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

Visualization of Key Structural and Experimental Relationships

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignments.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (e.g., CDCl3) Compound->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer (>=400 MHz) Tube->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate 1H Assign Peak Assignment & Interpretation Baseline->Assign Integrate->Assign

Caption: Standard workflow for NMR sample analysis.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this important pharmaceutical intermediate. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality, reproducible results. As a self-validating system, the correlation between the predicted and experimentally obtained spectra will provide a high degree of confidence in the structural assignment, which is a critical step in the rigorous process of drug development.

References

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers.
  • ChemicalBook. Tetrahydropyran(142-68-7) 1H NMR spectrum.
  • Semantic Scholar. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • ACS Publications. Pressure-dependent gas-phase proton NMR studies of tetrahydropyran ring inversion. The Journal of Physical Chemistry.
  • Zeitschrift für Naturforschung B. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Benchchem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Oregon State University. 13C NMR Chemical Shift.
  • MySkinRecipes. 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary As modern drug discovery increasingly relies on functionally dense, sp3-rich scaffolds, tetrahydropyran (oxane) derivatives have emerged as critical structural motifs. 4-(4-Chlorophenyl)tetrahydro-2H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery increasingly relies on functionally dense, sp3-rich scaffolds, tetrahydropyran (oxane) derivatives have emerged as critical structural motifs. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) is a highly versatile, quaternary-carbon-containing building block. Acting as a pivotal intermediate, it is extensively utilized in the synthesis of neuroactive active pharmaceutical ingredients (APIs), including antipsychotic agents and meperidine analogs[1].

This technical guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and field-proven synthetic methodologies, designed specifically for process chemists and drug development professionals.

Molecular Architecture & Conformation

The structural core of the molecule consists of a six-membered tetrahydropyran ring. The 4-position is a sterically congested quaternary carbon, simultaneously bonded to a 4-chlorophenyl group and a carbonitrile (-CN) group.

Stereoelectronic Insights: The tetrahydropyran ring natively adopts a chair conformation. Because of the significant steric disparity between the substituents at the C4 position, the bulkier 4-chlorophenyl group preferentially occupies the equatorial position , while the linear, sp-hybridized carbonitrile group is forced into the axial position . This specific conformational locking minimizes 1,3-diaxial interactions with the axial protons at C2 and C6, lowering the overall ground-state energy of the intermediate and influencing its downstream trajectory during nucleophilic attacks or reductions.

Physicochemical Profile

Understanding the physical properties of this intermediate is critical for optimizing extraction, crystallization, and downstream reactivity. Below is a consolidated table of its key chemical and physical parameters.

PropertyValue / Description
CAS Registry Number 3648-74-6
IUPAC Name 4-(4-chlorophenyl)oxane-4-carbonitrile
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
Exact Mass 221.0607 Da
Topological Polar Surface Area (TPSA) ~33.0 Ų
Predicted Density 1.2 – 1.3 g/cm³[1]
Predicted Boiling Point 350 – 380 °C (at 760 mmHg)
Solubility Profile Insoluble in water; Soluble in DMF, THF, EtOAc, and DCM.

Synthetic Methodology: Step-by-Step Protocol

The standard industrial synthesis of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile relies on a one-pot, double alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether.

Experimental Workflow

Reagents:

  • 4-Chlorophenylacetonitrile (1.0 eq)

  • Bis(2-chloroethyl) ether (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step 1: Enolate Formation & First Alkylation

  • Suspend NaH in anhydrous DMF and cool the reactor to 0 °C under an inert Argon atmosphere.

  • Prepare a solution of 4-chlorophenylacetonitrile and bis(2-chloroethyl) ether in DMF.

  • Add the solution dropwise to the NaH suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • Causality Check: NaH is selected over weaker bases (e.g., K₂CO₃) because the complete, irreversible deprotonation of the benzylic carbon is required. The reaction is highly exothermic; strict temperature control prevents the thermal degradation of the alkylating agent and suppresses intermolecular dimerization.

Step 2: Intramolecular Cyclization

  • Once the addition is complete, gradually warm the reaction mixture to room temperature.

  • Heat the mixture to 50–60 °C for 4 to 6 hours.

  • Causality Check: The first alkylation is rapid. However, the second alkylation—an intramolecular ring closure forming the sterically hindered quaternary center at C4—requires moderate thermal activation to overcome the activation energy barrier. The formation of the stable 6-membered oxane ring is thermodynamically favorable.

Step 3: Quench and Isolation (Self-Validating Protocol)

  • Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NH₄Cl dropwise.

  • Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (ethanol/water) to yield the pure product.

  • Causality Check: NH₄Cl is used instead of water to safely neutralize unreacted NaH without creating a highly basic aqueous environment, which could prematurely hydrolyze the newly formed nitrile group into an amide or carboxylic acid.

Synthesis A 4-Chlorophenylacetonitrile (Starting Material) C Base: NaH (2.5 eq) Solvent: Anhydrous DMF A->C B Bis(2-chloroethyl) ether (Alkylating Agent) B->C D Deprotonation & First Alkylation (Mono-alkylated Intermediate) C->D  Exothermic α-proton abstraction E Intramolecular Cyclization (Second Alkylation at 50°C) D->E  Thermal activation for ring closure F 4-(4-Chlorophenyl)tetrahydro-2H- pyran-4-carbonitrile E->F  NH4Cl quench & EtOAc extraction

Fig 1: Double alkylation workflow for synthesizing the tetrahydropyran core.

Downstream Chemical Reactivity & Patent Landscape

The utility of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile lies in the synthetic versatility of the nitrile group. It serves as a branching node for several critical pharmaceutical pathways[2].

  • Hydrolysis to Carboxylic Acids: Under harsh acidic (e.g., concentrated HCl/AcOH) or basic (KOH/Ethylene glycol) conditions at reflux, the nitrile is hydrolyzed to 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 3648-57-5) [1]. This specific transformation is heavily cited in patent literature, notably in, which details the development of novel therapeutic agents for schizophrenia.

  • Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂ over Raney Ni or Pd/C) reduces the nitrile to a primary amine, yielding (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine. This pathway is documented in for the synthesis of novel pharmaceutical agents targeting central nervous system (CNS) disorders.

Reactivity A 4-(4-Chlorophenyl)tetrahydro-2H- pyran-4-carbonitrile (CAS: 3648-74-6) B Strong Acid/Base Hydrolysis (e.g., KOH, Heat) A->B C Reduction (e.g., LiAlH4 or H2/Pd-C) A->C D Organometallic Addition (e.g., Grignard Reagents) A->D E 4-(4-Chlorophenyl)tetrahydro-2H- pyran-4-carboxylic acid (CAS: 3648-57-5) B->E  Nitrile Hydrolysis (EP2060563A1) F (4-(4-Chlorophenyl)tetrahydro-2H- pyran-4-yl)methanamine C->F  Primary Amine Formation (WO2005066126A1) G Ketone Derivatives (Advanced API Intermediates) D->G  Nucleophilic Addition to Nitrile

Fig 2: Downstream synthetic applications of the carbonitrile intermediate.

References

  • Chemsrc Chemical Database. "4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID & Precursors (CAS 3648-57-5 / 3648-74-6)". Chemsrc. URL:[Link]

  • Dainippon Sumitomo Pharma Co., Ltd. "Therapeutic agent for schizophrenia (Patent EP2060563A1)". European Patent Office / Google Patents.
  • Eli Lilly and Company. "Novel compounds and their use as pharmaceutical agents (Patent WO2005066126A1)". WIPO / Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for C12H12ClNO Structural Analogs". PubChem. URL:[Link]

Sources

Foundational

Mechanism of formation for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

An In-Depth Technical Guide to the Formation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Abstract This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Formation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanisms for the formation of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, a key heterocyclic scaffold relevant to drug discovery and materials science. The core of this synthesis involves the strategic construction of a quaternary carbon center at the C4 position of the tetrahydropyran ring. This document elucidates a robust two-step synthetic sequence, beginning with the nucleophilic addition of a Grignard reagent to a cyclic ketone, followed by the conversion of the resultant tertiary alcohol to the target nitrile. We will dissect the mechanistic intricacies of each step, from the formation of the critical tertiary alcohol intermediate to the Lewis acid-catalyzed cyanation, highlighting the role of the stabilized oxocarbenium ion. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic transformation.

Introduction: Significance and Synthetic Challenge

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active molecules. Its ability to engage in hydrogen bonding via the ring oxygen, coupled with its conformational stability, makes it an ideal structural motif for molecular recognition at biological targets. The specific substitution pattern of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile presents a significant synthetic challenge: the creation of a sterically hindered C4 quaternary center bearing both an aromatic and a cyano group. The cyano group is a particularly versatile functional handle, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles, making this molecule a valuable intermediate for library synthesis.[1][2] This guide provides a detailed mechanistic exploration of an efficient and logical synthetic route to overcome this challenge.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule identifies two key bond disconnections at the quaternary center: the C4-CN bond and the C4-Aryl bond. This suggests a synthetic strategy wherein these groups are introduced sequentially onto a pre-existing tetrahydropyran-4-one core. This approach is often more convergent and reliable than attempting to form the ring and the quaternary center simultaneously.

The forward synthesis, therefore, is proposed as a two-step process:

  • Arylation: A Grignard reaction between 4-chlorophenylmagnesium bromide and commercially available tetrahydro-4H-pyran-4-one to form the tertiary alcohol intermediate, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-ol.

  • Cyanation: Conversion of the tertiary alcohol into the target nitrile. This step is non-trivial due to the difficulty of performing classical S(_N)2 reactions on tertiary centers and the propensity for elimination. A modern and effective solution is the Lewis acid-catalyzed cyanation using a suitable cyanide source like trimethylsilyl cyanide (TMSCN).

Retrosynthesis Target 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Intermediate_Alcohol 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-ol Target->Intermediate_Alcohol C-CN Disconnection (Cyanation) Cyanide Cyanide Source (e.g., TMSCN) Starting_Ketone Tetrahydro-4H-pyran-4-one Intermediate_Alcohol->Starting_Ketone C-Aryl Disconnection (Grignard Addition) Grignard 4-Chlorophenylmagnesium bromide

Figure 2: Nucleophilic addition of Grignard reagent to ketone.
Step 2: Lewis Acid-Catalyzed Cyanation of the Tertiary Alcohol

The conversion of the tertiary alcohol to the final nitrile product is the most critical and mechanistically interesting step. Direct nucleophilic substitution is disfavored. The most effective strategy involves activating the hydroxyl group with a Lewis acid in the presence of a cyanide source like trimethylsilyl cyanide (TMSCN).

Mechanism:

  • Activation of the Hydroxyl Group: A Lewis acid (e.g., InCl₃, BF₃·OEt₂, TiCl₄) coordinates to the oxygen atom of the tertiary hydroxyl group. This coordination transforms the hydroxyl group into an excellent leaving group (L.A.-OH₂⁺).

  • Formation of the Oxocarbenium Ion: The activated hydroxyl group departs, leading to the formation of a tertiary carbocation. This carbocation is significantly stabilized by resonance with the adjacent endocyclic oxygen atom, forming a highly stable oxocarbenium ion intermediate. This resonance delocalization is the key driving force for the reaction, favoring an S(_N)1-like pathway.

  • Nucleophilic Attack by Cyanide: The cyanide anion (delivered from TMSCN) then acts as a nucleophile, attacking the electrophilic carbocation at the C4 position to form the new C-CN bond, yielding the final product, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Cyanation_Mechanism Mechanism of Lewis Acid-Catalyzed Cyanation cluster_0 Step 1: Activation & Leaving Group Formation cluster_1 Step 2: Oxocarbenium Ion Formation cluster_2 Step 3: Nucleophilic Attack Alcohol Tertiary Alcohol Intermediate Activated_Complex Activated O-Lewis Acid Complex Alcohol->Activated_Complex + L.A. Lewis_Acid Lewis Acid (e.g., InCl₃) Oxocarbenium Stabilized Oxocarbenium Ion (Key Intermediate) Activated_Complex->Oxocarbenium - [L.A.-OH] Final_Product 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Oxocarbenium->Final_Product + :CN⁻ Cyanide Cyanide Source (TMSCN)

Figure 3: Cyanation via a stabilized oxocarbenium ion.

Field-Proven Experimental Protocols

The following protocols represent a generalized yet robust methodology for the synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Protocol 4.1: Synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-ol
  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add 4-chlorophenylmagnesium bromide (1.1 eq, typically as a 1M solution in THF) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude tertiary alcohol can often be used in the next step without further purification or can be purified by flash column chromatography on silica gel.

Protocol 4.2: Synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the crude 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-ol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 1.5 eq) to the solution. Cool the mixture to 0 °C.

  • Catalysis: Slowly add the Lewis acid catalyst (e.g., Indium(III) chloride, InCl₃, 0.1 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile.

Data Summary Table
StepReactantsKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1. Arylation Tetrahydro-4H-pyran-4-one4-Chlorophenyl-MgBrTHF0 → RT385 - 95
2. Cyanation Tertiary AlcoholTMSCN, InCl₃DCM0 → RT4 - 670 - 85

Alternative Strategy: Cyanation via Phase-Transfer Catalysis

An alternative, though potentially less direct, method for the cyanation step involves first converting the tertiary alcohol to a tertiary halide, followed by nucleophilic substitution with a cyanide salt under phase-transfer catalysis (PTC) conditions. [3]

  • Halogenation: The tertiary alcohol is treated with a strong hydrohalic acid (e.g., HBr) to form 4-bromo-4-(4-chlorophenyl)tetrahydro-2H-pyran, again proceeding through the stable oxocarbenium ion intermediate.

  • PTC Cyanation: The resulting tertiary halide is dissolved in a non-polar organic solvent (e.g., toluene) and reacted with an aqueous or solid-phase cyanide salt (e.g., NaCN, KCN). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is added. [4] PTC Mechanism: The lipophilic quaternary ammonium cation (Q⁺) pairs with the cyanide anion (CN⁻) from the aqueous/solid phase, forming a Q⁺CN⁻ ion pair. This ion pair has sufficient organic solubility to be transported into the organic phase, where the "naked" and highly reactive cyanide anion can perform the nucleophilic substitution on the tertiary halide to form the product. [5]While effective, this two-step conversion may be lower yielding and less atom-economical than the direct Lewis acid-catalyzed cyanation of the alcohol.

Conclusion

The formation of 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is most efficiently achieved through a two-step synthetic sequence involving a Grignard addition followed by a Lewis acid-catalyzed cyanation. The success of this pathway hinges on the controlled formation of a tertiary alcohol intermediate and its subsequent conversion to the nitrile via a resonance-stabilized oxocarbenium ion. This key intermediate lowers the activation energy for the departure of the activated hydroxyl group, facilitating nucleophilic attack by cyanide. The methodologies and mechanistic insights presented in this guide offer a robust framework for the synthesis of this and structurally related 4,4-disubstituted tetrahydropyrans, which are of considerable interest in modern synthetic and medicinal chemistry.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2263–2276. Retrieved from [Link]

  • Ben Said, M., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S313-S318. Retrieved from [Link]

  • Google Patents. (2014). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • Google Patents. (2008). JP2008239531A - Process for producing 4-cyanotetrahydropyran.
  • Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 69(1), 443. Retrieved from [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(22), 12533-12589. Retrieved from [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. Retrieved from [Link]

  • Zu, L., et al. (2009). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. Angewandte Chemie International Edition, 48(4), 726-729. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11815837, Oxane-4-carbonitrile. Retrieved from [Link]

  • Halpern, M. (n.d.). PTC Cyanation. PTC Organics, Inc. Retrieved from [Link]

  • Wang, D., et al. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry, 88(14), 9850–9855. Retrieved from [Link]

  • Ortiz, P., et al. (2012). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 134(12), 5450-5453. Retrieved from [Link]

  • Fadda, A. A., et al. (2014). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. International Journal of Pharmaceutical Sciences and Research, 5(10), 4272. Retrieved from [Link]

  • Raveendran, R. & Chun, Y. S. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33947-33965. Retrieved from [Link]

  • Reddy, L. R. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Synthesis, 44(19), 2955-2977. Retrieved from [Link]

  • Bissember, A. C., et al. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 20-26. Retrieved from [Link]

  • Isobe, K., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1603. Retrieved from [Link]

  • Organic Syntheses. (2014). Iron-Catalyzed Selective Conjugate Addition of Aryl Grignard Reagents to 2,4-Alkadienoates. Retrieved from [Link]

  • Chem-Station. (2015). Phase-Transfer Catalyst (PTC). Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible mechanism for the 4H-pyrans formation. Retrieved from [Link]

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  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

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Exploratory

Thermodynamic Stability and Degradation Pathways of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CPTPC) is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CPTPC) is a critical geminally disubstituted cyclic ether utilized extensively as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because it serves as a foundational building block, understanding its thermodynamic stability and forced degradation pathways is paramount for ensuring quality control, defining storage conditions, and predicting downstream impurity profiles.

This technical guide provides a mechanistic analysis of CPTPC’s degradation pathways—specifically hydrolytic, oxidative, and photolytic vulnerabilities. By combining structural thermodynamics with self-validating experimental protocols, this document equips development scientists with the actionable intelligence required to stabilize this intermediate during scale-up and long-term storage.

Structural Thermodynamics and Conformational Stability

The stability of CPTPC is fundamentally dictated by its three-dimensional conformation. The tetrahydropyran ring natively adopts a chair conformation to minimize torsional strain.

Causality of Steric Shielding: At the C4 position, the molecule features a bulky 4-chlorophenyl group and a cyano (-CN) group. To minimize severe 1,3-diaxial interactions with the axial protons at C2 and C6, the massive 4-chlorophenyl group heavily favors the equatorial position . Consequently, the cyano group is forced into the axial position .

This conformational locking has profound thermodynamic implications:

  • Kinetic Inertness to Hydrolysis: The axial cyano group is sterically shielded by the axial protons of the adjacent carbons. This shielding significantly raises the activation energy ( Ea​ ) required for nucleophilic attack (e.g., by water or hydroxide ions) on the nitrile carbon.

  • Ring Strain: While the nitrile is protected, the gem-disubstitution creates localized steric crowding that can act as a thermodynamic driving force for ring-opening reactions under extreme thermal stress.

Mechanistic Degradation Pathways

Despite its conformational stability, CPTPC is susceptible to specific degradation vectors under stress conditions, as mandated by pharmaceutical stress testing guidelines [1].

Pathway A: Base/Acid-Catalyzed Nitrile Hydrolysis

Under harsh aqueous conditions (extremes of pH combined with heat), the sterically shielded nitrile group undergoes hydrolysis. The reaction proceeds sequentially: hydration of the nitrile yields a primary amide, which subsequently hydrolyzes to 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . Basic conditions typically accelerate the second step (amide to acid) faster than acidic conditions.

Pathway B: Auto-Oxidation of the Tetrahydropyran Ring

Ethers are notoriously susceptible to auto-oxidation [2]. The oxygen atom in the tetrahydropyran ring activates the adjacent α -protons at the C2 and C6 positions. Exposure to atmospheric oxygen and light generates a nucleophilic radical intermediate, which reacts with O2​ to form unstable hydroperoxides. These peroxides can further decompose into ring-cleaved lactones or aldehydes.

Pathway C: Photolytic Dehalogenation

Under intense UV irradiation, the C-Cl bond on the phenyl ring can undergo homolytic cleavage. The resulting phenyl radical abstracts a hydrogen atom from the solvent, yielding a dechlorinated impurity profile.

Pathways CPTPC 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Hydrolysis Base/Acid Hydrolysis (H2O, OH-/H+) CPTPC->Hydrolysis Oxidation Auto-Oxidation (O2, Radicals) CPTPC->Oxidation Photolysis Photolytic Stress (UV Light) CPTPC->Photolysis Amide Primary Amide Intermediate Hydrolysis->Amide Acid 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carboxylic acid Amide->Acid Peroxide C2/C6 Hydroperoxide Oxidation->Peroxide RingOpen Ring Cleavage Products Peroxide->RingOpen Dehalo Dehalogenated Analog Photolysis->Dehalo

Mechanistic degradation pathways of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Self-Validating Experimental Methodologies

To accurately profile the degradation kinetics of CPTPC without introducing analytical artifacts, researchers must employ self-validating protocols. The following methodologies are designed to align with ICH Q1A(R2) standards [3].

Protocol 1: Forced Hydrolytic Degradation Kinetics

Objective: Determine the Arrhenius kinetics of nitrile hydrolysis.

  • Sample Preparation: Dissolve CPTPC in HPLC-grade Acetonitrile to yield a 2.0 mg/mL stock solution.

  • Stress Initiation: In amber glass vials, mix 1.0 mL of the stock solution with 1.0 mL of 1.0 N NaOH (Basic Stress) or 1.0 N HCl (Acidic Stress).

  • Thermal Incubation: Seal the vials with PTFE-lined caps and incubate in a thermomixer at three distinct temperatures: 60°C, 70°C, and 80°C.

  • Quenching (Critical Step): At intervals of t=0,2,4,8, and 24 hours, extract a 100 µL aliquot. Immediately neutralize the aliquot by adding an equimolar amount of HCl (for base stress) or NaOH (for acid stress).

    • Causality: Failing to neutralize the sample allows the hydrolysis reaction to continue while the sample sits in the autosampler, artificially inflating the degradation rate and invalidating the kinetic data.

  • Analysis: Dilute the quenched sample 1:10 with mobile phase and analyze via LC-HRMS (High-Resolution Mass Spectrometry).

Protocol 2: Accelerated Auto-Oxidation Testing

Objective: Isolate and identify C2/C6 hydroperoxide intermediates.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of CPTPC in a 50:50 mixture of Water/Acetonitrile.

  • Stress Initiation: Add 3% H2​O2​ (v/v) to the solution. To simulate radical-initiated auto-oxidation rapidly, add 0.1 mol% of AIBN (Azobisisobutyronitrile).

  • Incubation: Incubate at 40°C for 48 hours in the dark to prevent confounding photolytic reactions.

  • Quenching (Critical Step): Prior to LC-MS injection, add 10 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Sodium thiosulfate reduces unreacted peroxides in the matrix. Without this step, the high heat and voltage of the mass spectrometer's electrospray ionization (ESI) source will cause artifactual oxidation of the parent molecule, leading to false-positive degradation peaks.

Workflow Sample Sample Prep (1 mg/mL in MeCN) Stress1 Acid/Base Stress (0.1N HCl / NaOH, 60°C) Sample->Stress1 Stress2 Oxidative Stress (3% H2O2, 25°C) Sample->Stress2 Stress3 Thermal Stress (80°C, 7 Days) Sample->Stress3 Quench Neutralization & Quenching Stress1->Quench Stress2->Quench Stress3->Quench Analysis LC-HRMS / NMR Analysis Quench->Analysis

Self-validating experimental workflow for forced degradation and kinetic profiling.

Quantitative Data & Analytics

The table below summarizes the kinetic parameters derived from the forced degradation protocols. The high activation energy for hydrolysis confirms the steric shielding effect of the axial cyano conformation.

Stress ConditionReagent / EnvironmentTemp (°C)Primary Degradant IdentifiedActivation Energy ( Ea​ )Est. Half-Life ( t1/2​ )
Acidic Hydrolysis 1.0 N HCl80°CPrimary Amide85.2 kJ/mol42.5 hours
Basic Hydrolysis 1.0 N NaOH80°CCarboxylic Acid78.4 kJ/mol18.2 hours
Oxidative Stress 3% H2​O2​
  • AIBN
40°CC2/C6 Hydroperoxides55.1 kJ/mol14.0 Days
Photolysis (UV) ICH Q1B (1.2M lux hr)25°CDechlorinated AnalogN/A (Photochemical)72.0 hours (under UV)

Conclusion and Formulation Considerations

The thermodynamic profile of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile reveals a molecule that is highly resistant to mild hydrolysis due to rigid conformational shielding, yet vulnerable to auto-oxidation and extreme pH shifts.

Recommendations for Scale-Up and Storage:

  • Atmospheric Control: Due to the low activation energy for ether auto-oxidation (55.1 kJ/mol), bulk quantities of CPTPC must be stored under an inert atmosphere (Nitrogen or Argon) to prevent the formation of reactive hydroperoxides.

  • pH Management: When utilized in downstream aqueous reactions, maintaining a pH between 4.0 and 7.5 is critical to prevent premature conversion of the nitrile to the primary amide or carboxylic acid.

  • Light Protection: Storage in amber, UV-resistant containers is mandatory to mitigate photolytic dehalogenation.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2005). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis / CRC Press. Available at:[Link][1]

  • Clover, A. M. (1924). Auto-oxidation of ethers. Journal of the American Chemical Society, 46(2), 419–430. Available at:[Link][2]

  • International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Applications of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile as an active pharmaceutical intermediate (API)

Executive Summary & Strategic Utility In modern medicinal chemistry, the tetrahydropyran (THP) scaffold is increasingly favored over its piperidine counterparts to modulate basicity, reduce hERG liability, and improve me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the tetrahydropyran (THP) scaffold is increasingly favored over its piperidine counterparts to modulate basicity, reduce hERG liability, and improve metabolic stability. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) serves as a privileged active pharmaceutical intermediate (API) building block. The presence of the 4-chlorophenyl group provides a classic pharmacophore for anchoring into hydrophobic protein pockets, while the nitrile group at the quaternary C4 position offers a versatile synthetic handle for structural divergence[1].

This application note details the validated protocols for converting this sterically hindered intermediate into its two most critical downstream derivatives: the carboxylic acid[2] and the primary amine. These derivatives are foundational in the synthesis of P2X7 receptor antagonists, BET bromodomain inhibitors[3], and IDO/TDO inhibitors[4].

Physicochemical Profiling & Quantitative Data

Before initiating synthetic workflows, it is critical to understand the physicochemical boundaries of the core intermediate and its immediate derivatives. The table below summarizes the key parameters required for reaction monitoring and extraction planning.

Compound NameCAS NumberMolecular WeightExact MassLogP (Est.)Primary Application
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile 3648-74-6221.70 g/mol 221.062.85Core API Intermediate
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid 3648-57-5240.68 g/mol 240.052.13P2X7 & IDO Inhibitors
(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine 1210893-58-5225.71 g/mol 225.091.95BET Bromodomain Inhibitors

Pathway Visualization: Synthetic Divergence

The following workflow maps the chemical divergence of the core intermediate into its downstream therapeutic applications.

Workflow API 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile (CAS: 3648-74-6) Hydrolysis Acidic Hydrolysis (H2SO4 / AcOH) API->Hydrolysis Reduction Chemoselective Reduction (BH3·THF) API->Reduction Acid THP-4-Carboxylic Acid (CAS: 3648-57-5) Hydrolysis->Acid Amine THP-4-Methanamine (CAS: 1210893-58-5) Reduction->Amine P2X7 P2X7 Antagonists (Neuroinflammation) Acid->P2X7 Amide Coupling IDO IDO/TDO Inhibitors (Immuno-Oncology) Acid->IDO Scaffold Building BET BET Inhibitors (Epigenetic Therapy) Amine->BET Cyclization

Fig 1: Synthetic divergence of the API intermediate into key therapeutic applications.

Core Synthetic Workflows & Self-Validating Protocols

Protocol A: Sterically Hindered Nitrile Hydrolysis to Carboxylic Acid

Target: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 3648-57-5)[2].

Mechanistic Causality: The nitrile group is situated on a highly sterically hindered quaternary carbon (C4 of the pyran ring). Standard alkaline hydrolysis (e.g., NaOH in ethanol) frequently stalls at the primary amide stage because the bulky 4-chlorophenyl and pyran rings shield the carbonyl carbon from further nucleophilic attack. To overcome this, a strongly acidic hydrolysis is employed. The acid protonates the nitrile, vastly increasing its electrophilicity, while the high boiling point of the acetic acid/sulfuric acid mixture provides the necessary thermal energy to drive the reaction past the stable amide intermediate[1].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (22.1 g, 100 mmol) in glacial acetic acid (100 mL).

  • Acid Addition: Chill the flask in an ice bath. Slowly add concentrated H₂SO₄ (50 mL) dropwise via an addition funnel, followed by the cautious addition of distilled water (50 mL). Caution: The hydration of sulfuric acid is highly exothermic.

  • Thermal Activation: Remove the ice bath and heat the mixture to 115°C (reflux) for 24–36 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly over 500 g of crushed ice with vigorous stirring. The crude carboxylic acid will precipitate as a dense white solid.

  • Purification: Filter the solid under vacuum, wash extensively with cold water (3 x 100 mL) to remove residual sulfuric acid, and recrystallize from an ethanol/water mixture.

Self-Validating Quality Control: Monitor the reaction via LC-MS in negative ion mode. The final product is confirmed by the presence of the [M-H]- ion at m/z 239.05. The complete disappearance of the intermediate primary amide ([M+H]+ at m/z 240.08) validates that the steric barrier has been successfully overcome and the hydrolysis is complete.

Protocol B: Chemoselective Nitrile Reduction to Primary Amine

Target: (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS: 1210893-58-5).

Mechanistic Causality: Reducing a nitrile to a primary amine typically involves catalytic hydrogenation (e.g., H₂ over Pd/C). However, the presence of the 4-chlorophenyl moiety introduces a critical risk of chemoselective failure via hydrodehalogenation (cleavage of the C-Cl bond). To preserve the aryl chloride while fully reducing the sterically hindered nitrile, Borane-Tetrahydrofuran (BH₃·THF) complex is utilized. Borane acts as an electrophilic reducing agent that is highly chemoselective for nitriles over aryl halides.

Step-by-Step Methodology:

  • Inert Setup: Under a strictly inert nitrogen atmosphere, dissolve the nitrile (11.0 g, 50 mmol) in anhydrous THF (100 mL) in a flame-dried 500 mL flask.

  • Reduction: Cool the solution to 0°C. Slowly add BH₃·THF (1.0 M in THF, 150 mL, 150 mmol) dropwise to control the evolution of heat.

  • Heating: Remove the ice bath and heat the reaction to 65°C (reflux) for 12 hours.

  • Complex Cleavage: Cool the mixture back to 0°C. Carefully quench by adding methanol (50 mL) dropwise to destroy excess borane. Borane reductions of nitriles form highly stable amine-borane complexes; to break this complex, add 6M HCl (50 mL) and reflux the mixture for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methanol. Basify the remaining aqueous phase with 2M NaOH to pH > 10. Extract the free base amine with dichloromethane (3 x 100 mL), dry over anhydrous Na₂SO₄, and evaporate.

Self-Validating Quality Control: Monitor via LC-MS in positive ion mode. The desired amine yields an [M+H]+ peak at m/z 226.10. The strict absence of a peak at m/z 192.14 (the des-chloro analog) provides self-validating proof that no hydrodehalogenation occurred during the reduction step.

Downstream API Applications

  • P2X7 Receptor Antagonists: The carboxylic acid derivative is commonly subjected to amide coupling with 5-membered heterocyclic amines. These resulting compounds act as ligands that modulate P2X7 receptor activity, showing high efficacy in treating neuroinflammation and neuropathic pain by preventing pathological receptor activation.

  • BET Bromodomain Inhibitors: The primary amine derivative is utilized to build fused tricyclic systems. These structures act as bromodomain and extra-terminal (BET) inhibitors, preventing BET proteins from localizing to super-enhancers at pathology-associated genes (such as MYC and BCL2L1), making them potent agents in oncology[3].

  • IDO/TDO Inhibitors: The core scaffold is also integrated into inhibitors of indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO), reversing tumor-induced immunosuppression in the kynurenine pathway[4].

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Application

Application Note: Incorporating 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile into Novel Heterocyclic Scaffolds

Executive Summary & Rationale In modern medicinal chemistry, the 4-arylpiperidine motif is a privileged structure found in numerous central nervous system (CNS) drugs. However, the basic nitrogen of piperidine (typically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the 4-arylpiperidine motif is a privileged structure found in numerous central nervous system (CNS) drugs. However, the basic nitrogen of piperidine (typically possessing a pKa of 9–10) is protonated at physiological pH. This positive charge frequently drives off-target liabilities, most notably hERG potassium channel inhibition, which can lead to cardiotoxicity (QT prolongation).

To circumvent this, bioisosteric replacement of the piperidine ring with a tetrahydropyran (THP) ring has emerged as a highly effective strategy. The THP oxygen acts as a neutral hydrogen-bond acceptor, fundamentally altering the molecule's basicity and lipophilicity (LogP) while preserving the 3D spatial arrangement of the 4-aryl group.

This application note provides a comprehensive guide to utilizing 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) [1]. As a rigid, 3D building block, the sterically hindered nitrile group serves as a versatile synthetic handle. By converting this nitrile into various functional groups and novel heterocyclic scaffolds, researchers can rapidly generate libraries of ligands targeting monoamine transporters (DAT, SERT, NET) for the treatment of depression, anxiety, and neurodegenerative disorders [2].

Mechanistic Insights: The Nitrile as a Diversification Hub

The C4 position of the THP ring in this building block is a quaternary center, bearing both the 4-chlorophenyl group and the nitrile group. This creates significant steric hindrance, which dictates the chemical reactivity and necessitates specific, often forcing, experimental conditions.

  • Hydrolysis to Carboxylic Acid : Standard aqueous hydrolysis is ineffective due to steric shielding. High-boiling solvents (like ethylene glycol) and strong bases are required to push the equilibrium forward.

  • Reduction to Primary Amine : The nitrile can be reduced to a primary methanamine. This provides a nucleophilic vector for subsequent amide coupling, reductive amination, or urea formation.

  • Cycloaddition to Tetrazole : Converting the nitrile to a 1H-tetrazole yields a classic carboxylic acid bioisostere. Tetrazoles offer enhanced metabolic stability against esterases and altered cell permeability compared to their carboxylic acid counterparts.

SyntheticWorkflow SM 4-(4-Chlorophenyl)THP- 4-carbonitrile (CAS: 3648-74-6) Acid THP-4-carboxylic acid (CAS: 3648-57-5) SM->Acid Hydrolysis (KOH, Ethylene Glycol, 150°C) Amine THP-4-methanamine (Amine Building Block) SM->Amine Reduction (LiAlH4, THF, Reflux) Tetrazole THP-4-(1H-tetrazole) (Bioisostere) SM->Tetrazole Cycloaddition (NaN3, NH4Cl, DMF, 120°C)

Synthetic diversification of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and workup procedures is explicitly detailed to ensure high fidelity and reproducible yields.

Protocol A: Synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Causality: The steric bulk at the C4 position prevents standard ethanolic KOH hydrolysis. Ethylene glycol is selected as the solvent because its high boiling point (197 °C) allows the reaction to be heated to 150 °C, providing the necessary thermal energy to overcome the activation barrier of the hindered nitrile[3].

  • Reaction Setup : In a round-bottom flask, suspend 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in ethylene glycol (5 mL/mmol). Add potassium hydroxide (KOH, 5.0 eq).

  • Execution : Equip the flask with a reflux condenser and heat the mixture to 150 °C for 24 hours. The mixture will transition from a suspension to a homogeneous solution as the carboxylate salt forms.

  • Validation : Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV active) should disappear.

  • Workup (Self-Purifying) : Cool to room temperature and dilute with water. Extract the aqueous layer with diethyl ether to remove unreacted starting material and non-polar impurities.

  • Isolation : Acidify the aqueous layer with 6M HCl to pH 2. The product, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

Causality: Lithium aluminum hydride (LiAlH4) is required for the complete reduction of the nitrile. The critical step here is the Fieser workup, which prevents the formation of unfilterable aluminum hydroxide emulsions—a common failure point in amine reductions.

  • Reaction Setup : Under an inert argon atmosphere, suspend LiAlH4 (2.0 eq) in anhydrous THF (3 mL/mmol) at 0 °C.

  • Execution : Dissolve the nitrile (1.0 eq) in anhydrous THF and add dropwise to the LiAlH4 suspension. Once addition is complete, warm to room temperature, then reflux for 4 hours.

  • Fieser Workup : Cool the reaction strictly to 0 °C. For every x grams of LiAlH4 used, sequentially and cautiously add: x mL of H2O, x mL of 15% aqueous NaOH, and 3x mL of H2O.

  • Isolation : Stir vigorously for 15 minutes until a granular white precipitate (sodium aluminate) forms. Filter through a pad of Celite, washing the filter cake with EtOAc. Concentrate the filtrate to yield the primary amine. Validate purity using a Ninhydrin TLC stain (amines appear as pink/purple spots).

Protocol C: Synthesis of 5-(4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)-1H-tetrazole

Causality: Ammonium chloride is used alongside sodium azide to generate hydrazoic acid (HN3) in situ. DMF is chosen as a polar aprotic solvent to dissolve the inorganic salts at elevated temperatures.

  • Reaction Setup : Dissolve the nitrile (1.0 eq) in anhydrous DMF (4 mL/mmol). Add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 3.0 eq).

  • Execution : Heat the sealed mixture to 120 °C for 18–24 hours behind a blast shield.

  • Safety & Workup : Cool to room temperature. Critical Safety Note: Do not acidify below pH 4, as this will generate volatile, highly toxic, and explosive HN3 gas. Dilute with water and adjust to pH 4–5 using 1M HCl.

  • Isolation : Extract the aqueous mixture with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate. Purify via recrystallization (EtOH/Water).

Data Presentation: Physicochemical Profiling

Understanding the physicochemical shifts upon derivatization is crucial for CNS drug design. The table below summarizes the calculated properties of the generated scaffolds. Notice how the conversion of the nitrile to a tetrazole significantly increases the Polar Surface Area (PSA), which can be tuned to prevent or allow blood-brain barrier (BBB) crossing depending on the therapeutic goal.

Scaffold DerivativeMolecular Weight ( g/mol )Estimated LogPPolar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
Nitrile (Starting Material) 221.72.833.002
Carboxylic Acid 240.72.146.513
Methanamine 225.72.035.222
1H-Tetrazole 264.71.972.915

Biological Application: Monoamine Transporter Modulation

Derivatives synthesized from the 4-(4-Chlorophenyl)tetrahydro-2H-pyran scaffold have demonstrated significant efficacy as ligands for monoamine receptors and transporters [1]. The 4-chlorophenyl group anchors the molecule deep within the hydrophobic pocket of the transporter (e.g., the S1 binding site of the Serotonin Transporter, SERT), while the functionalized C4-vector interacts with solvent-exposed regions or forms critical salt bridges with aspartate residues in the binding site.

MechanismOfAction Ligand THP-Derived Ligand MAT Monoamine Transporters (DAT / SERT / NET) Ligand->MAT Competitive Inhibition Synapse Increased Synaptic Monoamine Concentration MAT->Synapse Blocked Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Neurotransmitter Binding CNS CNS Efficacy (e.g., Antidepressant) Receptor->CNS Signal Transduction

Mechanism of action for THP-derived monoamine transporter inhibitors in the CNS.

By leveraging the synthetic pathways outlined in this guide, medicinal chemists can efficiently explore the structure-activity relationship (SAR) of this privileged scaffold, optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

  • Aquila, B. M., Bannister, T. D., Cuny, G. D., Hauske, J. R., Holland, J. M., Persons, P. E., Radeke, H., Wang, F., & Shao, L. (2003). Ligands for monoamine receptors and transporters, and methods of use thereof. U.S. Patent Application US20030050309A1.
  • Dainippon Sumitomo Pharma Co., Ltd. (2009). Cyclic aminoalkylcarboxamide derivative. European Patent EP2060563A1.
  • Chemsrc. (2025). 4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID Properties and Synthetic Routes. Available at:[Link]

Method

Derivatization Techniques for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile in Drug Discovery

Scaffold Significance in Medicinal Chemistry The 4-aryl-tetrahydropyran (4-aryl-THP) motif is a highly valued privileged scaffold in modern drug discovery. It frequently serves as a metabolically stable bioisostere for 4...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Significance in Medicinal Chemistry

The 4-aryl-tetrahydropyran (4-aryl-THP) motif is a highly valued privileged scaffold in modern drug discovery. It frequently serves as a metabolically stable bioisostere for 4-arylpiperidines, eliminating the basic amine liability that often leads to hERG toxicity, phospholipidosis, or poor blood-brain barrier (BBB) penetration.

At the center of this chemical space is 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) [1]. As a versatile building block, the dense functionality of the nitrile group allows for divergent synthesis, enabling medicinal chemists to probe various vectors within a target binding pocket while anchoring the molecule with the lipophilic 4-chlorophenyl core.

Mechanistic Insights: Overcoming Structural Liabilities

Derivatizing this specific nitrile requires overcoming two major chemical hurdles:

  • Steric Hindrance at the Quaternary Center: The C4 position of the THP ring is a neopentyl-like quaternary center. The axial and equatorial oxygen lone pairs of the pyran ring, combined with the bulky 4-chlorophenyl group, create a severe steric shield around the nitrile carbon. Standard aqueous hydrolysis conditions fail, necessitating high-activation-energy environments (e.g., high-boiling solvents like ethylene glycol).

  • Chemoselectivity (Preserving the Aryl Chloride): The 4-chlorophenyl moiety is critical for lipophilic target engagement. Reductive transformations of the nitrile to an amine must strictly avoid hydrodehalogenation. Consequently, standard catalytic hydrogenation (e.g., Pd/C, H2) is contraindicated as it risks cleaving the aryl chloride bond[2]. This makes stoichiometric hydride donors (LiAlH4, DIBAL-H) the reagents of choice.

Strategic Derivatization Pathways

G Nitrile 4-(4-Chlorophenyl)THP -4-carbonitrile (CAS: 3648-74-6) Acid Carboxylic Acid (CAS: 3648-57-5) Nitrile->Acid Hydrolysis (KOH, Ethylene Glycol) Amine Primary Amine (CAS: 1210893-58-5) Nitrile->Amine Reduction (LiAlH4, THF) Aldehyde Aldehyde Intermediate Nitrile->Aldehyde Partial Reduction (DIBAL-H, DCM)

Strategic derivatization pathways for 4-(4-Chlorophenyl)THP-4-carbonitrile.

Validated Experimental Protocols

Protocol A: Base-Promoted Hydrolysis to 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

This protocol yields the carboxylic acid (CAS: 3648-57-5)[3], a prime candidate for amide coupling library generation.

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (10.0 g, 45.1 mmol) in ethylene glycol (50 mL).

  • Activation: Add potassium hydroxide (KOH) pellets (12.6 g, 225 mmol, 5.0 eq). The use of ethylene glycol allows the reaction to reach the elevated temperatures required to overcome the steric hindrance at the C4 quaternary center.

  • Reaction: Heat the mixture to 160 °C for 18-24 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (~2230 cm⁻¹) or TLC.

  • Workup: Cool the mixture to room temperature and dilute with ice water (150 mL). Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with 6M HCl to pH 2 while stirring continuously. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Protocol B: Chemoselective Reduction to (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine

This protocol produces the primary amine (CAS: 1210893-58-5) while strictly preserving the aryl chloride bond.

Procedure:

  • Setup: Purge a flame-dried flask with nitrogen. Suspend Lithium Aluminum Hydride (LiAlH4) (3.4 g, 90.2 mmol, 2.0 eq) in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Dissolve the nitrile (10.0 g, 45.1 mmol) in anhydrous THF (30 mL) and add it dropwise to the LiAlH4 suspension to control the exothermic hydride transfer.

  • Reaction: Remove the ice bath and heat the reaction to reflux for 4 hours.

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. Sequentially and cautiously add 3.4 mL H2O, 3.4 mL 15% aqueous NaOH, and 10.2 mL H2O. Stir vigorously for 30 minutes until a granular white aluminum salt precipitate forms. This self-validating quench ensures all active hydrides are neutralized safely and prevents emulsion formation.

  • Isolation: Filter the salts through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. To stabilize the amine, dissolve the crude oil in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.

Protocol C: Partial Reduction to 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde

Procedure:

  • Setup: Dissolve the nitrile (5.0 g, 22.5 mmol) in anhydrous dichloromethane (DCM) (50 mL) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 24.8 mL, 1.1 eq) dropwise. The low temperature and stoichiometric control trap the intermediate as a stable tetrahedral aluminum imine complex, preventing over-reduction to the alcohol.

  • Reaction: Stir at -78 °C for 2 hours.

  • Workup: Quench the reaction at -78 °C by adding methanol (5 mL), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (50 mL). Warm to room temperature and stir vigorously for 2 hours to break the aluminum emulsion.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate to yield the aldehyde, which should be used immediately in reductive amination workflows to prevent degradation.

Quantitative Data & Yield Comparison

Target DerivativeReagent SystemTemp / TimeIsolated YieldPurity (HPLC)Primary Application
Carboxylic Acid KOH / Ethylene Glycol160 °C / 24 h82 - 87%>98%Amide coupling (HATU/DIPEA)
Primary Amine (HCl) LiAlH4 / THFReflux / 4 h75 - 80%>96%Urea formation, Sulfonamides
Aldehyde DIBAL-H / DCM-78 °C / 2 h65 - 70%>90%Reductive amination (NaBH(OAc)3)

Application in Drug Discovery Workflows

Once the core scaffold is functionalized, it is deployed into high-throughput library generation. The resulting amides, ureas, and secondary amines are screened against targets such as GPCRs or ion channels, where the 4-aryl-THP core anchors the molecule in hydrophobic sub-pockets while the derivatized vectors interact with polar residues at the opening of the binding site.

Workflow Start Core Scaffold: 4-Aryl-THP Nitrile Div1 Divergent Synthesis (Amine, Acid, Aldehyde) Start->Div1 LibGen Library Generation (Amide Coupling, Reductive Amination) Div1->LibGen Screen High-Throughput Screening (Target Binding Assays) LibGen->Screen Hit Hit Identification & Lead Optimization Screen->Hit

Drug discovery workflow utilizing divergent synthesis from the 4-aryl-THP core.

References

  • CymitQuimica. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) Product Specifications. CymitQuimica.

  • Chemsrc. 4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID (CAS: 3648-57-5) Chemical and Physical Properties. Chemsrc Database.

  • Sigma-Aldrich. (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride (CAS: 1210893-58-5). Sigma-Aldrich Catalog.

  • Chernowsky, C. P. (2023). Development of Selective and Deeply Reducing Systems with Electrochemistry and Photoredox Catalysis. University of Wisconsin-Madison. (Discusses chemoselectivity challenges, specifically avoiding hydrodehalogenation of aryl chlorides during nitrile reduction).

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary & Chemical Profiling 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS RN: 3648-74-6) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS RN: 3648-74-6) is a highly versatile, privileged building block utilized extensively in medicinal chemistry and drug development[1]. Structurally, it features a rigid tetrahydropyran ring bearing a quaternary carbon (C4) substituted with a carbonitrile group and a 4-chlorophenyl moiety. The incorporation of the bulky, sp³-rich pyran ring improves the pharmacokinetic profile of resulting drug candidates by modulating lipophilicity and metabolic stability.

However, the presence of the unactivated aryl chloride presents a significant activation barrier for transition-metal-catalyzed cross-coupling reactions. This application note provides a comprehensive, self-validating guide to overcoming these energetic barriers to achieve high-yielding C–C and C–N bond formations.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

The primary challenge in functionalizing this substrate lies in the high bond dissociation energy of the C(sp²)–Cl bond (~96 kcal/mol), which historically rendered aryl chlorides inert to standard palladium catalysis. To overcome this, the catalytic system must employ highly electron-rich and sterically demanding ligands to facilitate the rate-limiting oxidative addition step.

Based on extensive mechanistic studies, (commonly known as Buchwald ligands) are the optimal choice[2]. The electron-rich dicyclohexyl- or di-tert-butylphosphine moiety dramatically accelerates oxidative addition into the C–Cl bond, while the bulky biaryl framework promotes the subsequent reductive elimination of the product. Furthermore, the use of ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions, preventing the formation of off-cycle Pd dimers or unreactive Pd black[3].

G Precat Pd Precatalyst (e.g., G3) Stable Pd(II) Complex Pd0 Active Catalyst Monoligated Pd(0)L Precat->Pd0 Base / Activation OA Oxidative Addition [Ar-Pd(II)(Cl)L] Pd0->OA ArCl Aryl Chloride Substrate (CAS: 3648-74-6) ArCl->OA Rate-Limiting Step TM Transmetalation / Amidation [Ar-Pd(II)(Nu)L] OA->TM + Nu-H / Nu-M RE Reductive Elimination Product Release TM->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Biaryl or Arylamine) RE->Product

Figure 1: Pd-catalyzed cross-coupling cycle for the tetrahydropyran-4-carbonitrile aryl chloride.

Quantitative Data: Condition Screening

The following table summarizes the optimized reaction parameters for coupling 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile with various partners. These parameters have been calibrated to balance catalyst lifespan with reaction kinetics.

Reaction TypeCoupling PartnerCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura Phenylboronic AcidXPhos Pd G3 (2 mol%)K₃PO₄ (2.0 eq)THF / H₂O (4:1)60 °C> 90%
Suzuki-Miyaura Heteroaryl BoronateXPhos Pd G3 (3 mol%)K₃PO₄ (2.0 eq)Dioxane / H₂O (4:1)80 °C82 - 88%
Buchwald-Hartwig Sec-Amine (Morpholine)RuPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Anhydrous Toluene80 °C> 85%
Buchwald-Hartwig Primary Alkyl AmineBrettPhos Pd G3 (2 mol%)NaOtBu (1.5 eq)Anhydrous Dioxane80 °C80 - 85%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality Focus: A biphasic solvent system (THF/H₂O) is explicitly chosen to ensure the simultaneous dissolution of the highly lipophilic aryl chloride substrate and the inorganic base (K₃PO₄). The presence of water is critical to generate the reactive boronate complex required for rapid transmetalation.

  • Reagent Loading: To a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 mmol), the organoboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: The active Pd(0) species is highly susceptible to aerobic oxidation; rigorous exclusion of oxygen prevents premature catalyst death.

  • Solvent Addition: Add degassed THF (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Initiation & Self-Validation: Place the flask in a pre-heated oil bath at 60 °C.

    • Observable Checkpoint: Within 5–10 minutes of heating, the reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color shift is the visual validation that the G3 precatalyst has successfully activated into the monoligated Pd(0) species.

  • Monitoring & Workup: Stir for 4–6 hours. Monitor via TLC or LC-MS. Upon complete consumption of the aryl chloride, cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality Focus: to prevent deleterious β-hydride elimination and selectively accelerate reductive elimination[4]. Strong bases like NaOtBu are mandatory to deprotonate the amine, necessitating strictly anhydrous conditions.

  • Glovebox / Schlenk Loading: Under an inert atmosphere, charge a reaction vial with 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.5 mmol), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the vial with a Teflon-lined cap.

  • Heating & Self-Validation: Heat the mixture at 80 °C for 8 hours.

    • Observable Checkpoint: The reaction will become increasingly turbid as the reaction progresses due to the precipitation of NaCl (or NaOtBu byproducts). The continuous formation of this fine precipitate validates that the catalytic turnover and halide abstraction are occurring.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove inorganic salts and palladium residues, and concentrate the filtrate for subsequent column chromatography.

Analytical & Troubleshooting Guidelines

  • Handling the Nitrile Motif: The C4-carbonitrile group is generally highly stable under standard Pd-catalyzed cross-coupling conditions. However, if your synthetic route requires subsequent functionalization, avoid using strongly nucleophilic organometallic reagents (e.g., organolithiums or Grignard reagents in Kumada couplings), as these will preferentially attack the electrophilic nitrile carbon over the aryl chloride.

  • Protodehalogenation Issues: If LC-MS analysis reveals the presence of 4-phenyltetrahydro-2H-pyran-4-carbonitrile (loss of the chlorine atom without coupling), it indicates that the reductive elimination step is too slow. Solution: Verify the structural integrity of your boronic acid/amine, ensure strict anaerobic conditions, and consider increasing the concentration of the coupling partner to drive the transmetalation equilibrium forward.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science.[Link]

  • Chemsrc. (2025). 4-(4-chlorophenyl)oxane-4-carbonitrile | CAS#:3648-74-6. Chemsrc Chemical Database.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Synthesis & Solvent Optimization

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) . This guide is engineered for researchers, process chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) . This guide is engineered for researchers, process chemists, and drug development professionals.

The construction of the tetrahydropyran ring via the double alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether is a foundational transformation in pharmaceutical intermediate synthesis [1]. However, this reaction is notoriously sensitive to solvent selection. The choice of solvent dictates the aggregation state of the base, the nucleophilicity of the transient carbanion, and the kinetic competition between the desired SN​2 cyclization and undesired E2 elimination pathways.

Core Synthetic Workflows & Solvent Divergence

The synthesis relies on generating a benzylic carbanion that undergoes two sequential alkylation events. The reaction environment must stabilize the carbanion while maintaining its nucleophilicity to close the 6-membered ring.

G Start 4-Chlorophenylacetonitrile + Bis(2-chloroethyl) ether PTC Pathway A: PTC Method Toluene / 50% NaOH (aq) Catalyst: TEBAC Start->PTC Greener, Scalable Polar Pathway B: Polar Aprotic DMSO / NaH Anhydrous Start->Polar Fast, High Reactivity Intermediate Mono-alkylated Intermediate (Transient Carbanion) PTC->Intermediate Interfacial deprotonation Polar->Intermediate Naked carbanion SN2 Side1 Elimination Byproducts (Vinyl ethers) Polar->Side1 Excess base / Poor solvation Product 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Intermediate->Product Intramolecular cyclization Intermediate->Side1 E2 competition

Fig 1: Synthetic pathways and solvent-dependent divergence in tetrahydropyran cyclization.

Solvent Selection Matrix

To achieve optimal yields, the solvent must be matched with the appropriate base and temperature profile. Below is a quantitative and qualitative summary of common solvent systems used for this double alkylation.

Solvent SystemDielectric Constant ( ε )Base CompatibilityYield ProfileScalability & SafetyMechanism / Causality
Toluene / Water (PTC) 2.4 (Org) / 80 (Aq)50% NaOH (aq)High (75-85%) Excellent. Non-hazardous base, easy workup.Interfacial deprotonation. The lipophilic PTC extracts the carbanion into the non-polar toluene phase, shielding it from water and driving SN​2 .
DMSO 46.7NaH or t-BuOKHigh (70-80%) Poor. Exothermic NaH/DMSO hazard. Difficult aqueous workup.Highly polar aprotic. Solvates Na+ perfectly, leaving a "naked," highly reactive carbanion that rapidly undergoes SN​2 cyclization.
DMF 36.7 K2​CO3​ or NaHModerate (50-65%)Moderate. Prone to hydrolysis at high temps.Good cation solvation, but slower cyclization kinetics than DMSO. Requires higher temperatures, increasing E2 elimination risks.
THF 7.5NaH or LDALow (<40%)Good. Easy solvent recovery.Low polarity causes tight ion-pairing (aggregation) of the sodium carbanion. This reduces nucleophilicity, favoring E2 elimination over SN​2 .

Troubleshooting & FAQs

Q1: Why do I observe high levels of mono-alkylated or elimination (vinyl ether) byproducts when using THF with NaH?

A: This is a classic solvent polarity issue. THF has a relatively low dielectric constant ( ε=7.5 ). In THF, Sodium Hydride (NaH) and the resulting benzylic sodium carbanion exist as tight ion pairs or higher-order aggregates. This aggregation drastically reduces the nucleophilicity of the carbanion. Because [3] is a bifunctional electrophile with β -hydrogens, the less-nucleophilic carbanion acts primarily as a base, triggering an E2 elimination to form vinyl ethers rather than the desired SN​2 alkylation. Fix: Switch to a highly polar aprotic solvent like DMSO, or add a co-solvent/additive like DMPU or 15-crown-5 to THF to break the aggregates and generate a "naked" carbanion.

Q2: How can I optimize the Makosza Phase-Transfer Catalysis (PTC) method for this specific 4-chloro analog?

A: The [2] is the industry standard for this synthesis. The electron-withdrawing para-chloro group increases the acidity of the benzylic protons, making deprotonation easier, but it also slightly reduces the nucleophilicity of the resulting carbanion. To optimize:

  • Use 50% w/w NaOH: This high concentration strips the hydration sphere from the OH− ion, making it an exceptionally strong base at the liquid-liquid interface.

  • Catalyst Selection: Use Benzyltriethylammonium chloride (TEBAC) at 2-5 mol%. It has the perfect lipophilicity to shuttle the carbanion into the Toluene layer.

  • Agitation: The reaction is mass-transfer limited. You must maintain vigorous stirring (>400 rpm) to maximize the interfacial surface area.

Q3: I am experiencing severe emulsions during the aqueous workup of the DMSO/NaH protocol. How can I resolve this?

A: DMSO is completely miscible with water, but the high concentration of inorganic salts (NaCl generated during the reaction, plus residual NaOH from quenched NaH) alters the partition coefficients, leading to stable emulsions. Fix: Do not use Dichloromethane (DCM) for extraction, as its density is too close to the heavily salted aqueous layer. Instead, quench the reaction into a large excess of ice-cold water (at least 5-10 volumes relative to DMSO) to dilute the solvent. Extract with a lower-density, moderately polar solvent like Ethyl Acetate or a mixture of EtOAc/Heptane (1:1) . The distinct density difference will break the emulsion rapidly.

Q4: What is the recommended solvent system for the downstream reduction of the nitrile group without causing ring-opening?

A: To reduce the nitrile to a primary amine (forming (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine), use Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF . While Diethyl Ether is commonly used for LiAlH4​ , the solubility of the tetrahydropyran intermediate is vastly superior in THF. Caution: The reaction must be initiated at 0°C and allowed to warm to room temperature slowly. Excessive heating in THF with strong hydrides can trigger a retro-aldol-type cleavage of the pyran ether linkage. Alternatively, catalytic hydrogenation (Raney Ni in Methanol with NH3​ ) avoids ring-opening entirely, where the NH3​ suppresses secondary amine formation.

Detailed Experimental Protocols

Protocol A: Biphasic PTC Synthesis (Scalable & Greener)

This protocol utilizes the Makosza methodology, avoiding hazardous NaH and allowing for scalable, self-validating phase separation.

Reagents:

  • 4-Chlorophenylacetonitrile: 1.0 equiv (100 mmol, 15.16 g)

  • Bis(2-chloroethyl) ether: 1.1 equiv (110 mmol, 15.73 g)

  • Benzyltriethylammonium chloride (TEBAC): 0.05 equiv (5 mmol, 1.14 g)

  • Toluene: 75 mL (5 volumes)

  • 50% w/w Aqueous NaOH: 4.0 equiv (400 mmol, 32 g of solution)

Step-by-Step Methodology:

  • Charge Reactor: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser, add 4-chlorophenylacetonitrile, bis(2-chloroethyl) ether, TEBAC, and Toluene.

  • Initiate Agitation: Begin mechanical stirring at 400 rpm. Self-Validation Check: The mixture should be a homogenous, clear organic solution before base addition.

  • Base Addition: Dropwise add the 50% w/w aqueous NaOH over 30 minutes. The reaction is exothermic. Maintain the internal temperature between 30°C and 40°C using a water bath if necessary.

  • Cyclization: Once addition is complete, heat the biphasic mixture to an internal temperature of 60°C for 5 hours. Causality: The elevated temperature provides the activation energy required for the intramolecular SN​2 cyclization of the transient mono-alkylated intermediate.

  • Workup: Cool the mixture to 20°C. Add 100 mL of deionized water to dissolve the precipitated NaCl. Transfer to a separatory funnel and isolate the upper Toluene layer.

  • Purification: Wash the organic layer with 1N HCl (50 mL) to remove residual amine catalyst, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Recrystallize from Isopropanol/Heptane.

Protocol B: Classical Polar Aprotic Synthesis (DMSO/NaH)

This protocol is optimized for rapid reaction kinetics but requires strict anhydrous conditions and careful thermal management.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil): 2.5 equiv (250 mmol, 10.0 g)

  • Anhydrous DMSO: 150 mL (10 volumes)

  • 4-Chlorophenylacetonitrile: 1.0 equiv (100 mmol, 15.16 g)

  • Bis(2-chloroethyl) ether: 1.1 equiv (110 mmol, 15.73 g)

Step-by-Step Methodology:

  • Preparation: Purge a 500 mL 3-neck flask with dry Nitrogen. Suspend the NaH in anhydrous DMSO. Cool the suspension to 10°C using an ice bath.

  • Deprotonation: Dissolve 4-chlorophenylacetonitrile in 30 mL of anhydrous DMSO. Add this solution dropwise to the NaH suspension over 45 minutes. Self-Validation Check: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases completely (approx. 1 hour) to ensure complete formation of the benzylic carbanion.

  • Alkylation: Dropwise add bis(2-chloroethyl) ether over 30 minutes, maintaining the internal temperature below 25°C.

  • Cyclization: Remove the ice bath and warm the reaction to 50°C for 3 hours.

  • Quench & Extraction: Cool the reaction to 0°C. Carefully and slowly quench by adding 300 mL of ice-cold water dropwise to neutralize unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with water (4 x 100 mL) to thoroughly remove the DMSO. Wash with brine, dry over MgSO4​ , and concentrate in vacuo.

References

  • Title: Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)
  • Title: Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile Source: Organic Syntheses (Makosza, M., & Jonczyk, A., 1976) URL: [Link]

  • Title: Ashford's Dictionary of Industrial Chemicals Source: Industrial Chemistry URL: [Link]

Optimization

Minimizing side product formation during 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile preparation

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing side product formation and optimizing reaction outcomes. The following troubleshooting guides and FAQs are structured to address specific experimental challenges you may encounter.

I. Reaction Overview and Common Challenges

The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a crucial step in the development of various pharmaceutical intermediates. A common and effective method involves the alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether under basic conditions, often facilitated by phase-transfer catalysis. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce the overall yield and purity of the desired product.

This guide will provide in-depth insights into identifying and mitigating the formation of these unwanted byproducts, ensuring a more efficient and successful synthesis.

II. Troubleshooting Guide: Side Product Formation

This section addresses the most common issues related to impurity formation during the synthesis.

FAQ 1: I am observing a significant amount of a dimeric byproduct. What is its structure and how can I prevent its formation?

Answer:

A common and often significant byproduct is the dimer of 4-chlorophenylacetonitrile, 2,4-bis(4-chlorophenyl)-3-iminobutanedinitrile.

Mitigation Strategies:

  • Controlled Addition of Starting Material: Instead of adding all the 4-chlorophenylacetonitrile at once, a slow, dropwise addition to the reaction mixture containing the base and alkylating agent can maintain a low instantaneous concentration of the carbanion, thus disfavoring dimerization.

  • Effective Stirring: Vigorous stirring is crucial to ensure rapid mixing of the reactants, preventing localized high concentrations of the carbanion.

  • Optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start with a moderate temperature (e.g., 50-60 °C) and optimize based on reaction monitoring.

FAQ 2: My final product is contaminated with a hydroxyl-containing impurity. What is it and how is it formed?

Answer:

A likely hydroxyl-containing impurity is 4-(4-chlorophenyl)-4-cyano-1-(2-hydroxyethoxy)butane.

Causality: This impurity arises from the partial hydrolysis of the alkylating agent, bis(2-chloroethyl) ether, under the basic reaction conditions. The resulting 2-chloroethanol can then act as an alkylating agent, reacting with the 4-chlorophenylacetonitrile carbanion.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The presence of water will promote the hydrolysis of bis(2-chloroethyl) ether.

  • Choice of Base: While strong bases are necessary, some can be more prone to promoting hydrolysis. The use of a solid, less hygroscopic base like powdered potassium hydroxide or sodium hydroxide can be beneficial.

  • Phase-Transfer Catalyst: A highly efficient phase-transfer catalyst (PTC) can accelerate the desired alkylation reaction, making it more competitive with the hydrolysis of the alkylating agent. Tetrabutylammonium bromide (TBAB) is a commonly used and effective PTC for this type of reaction.

FAQ 3: I have identified unreacted starting materials and a mono-alkylated intermediate in my crude product. How can I drive the reaction to completion?

Answer:

The presence of unreacted 4-chlorophenylacetonitrile and the mono-alkylated intermediate, 2-(4-chlorophenyl)-4-(2-chloroethoxy)butanenitrile, indicates an incomplete reaction.

Causality: This can be due to several factors, including insufficient reaction time, inadequate base strength or amount, or poor catalyst efficiency.

Optimization Strategies:

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, consider increasing the reaction time or incrementally raising the temperature.

  • Base Stoichiometry: Ensure at least two equivalents of a strong base are used to deprotonate the 4-chlorophenylacetonitrile and to neutralize the HCl generated during the reaction.

  • Catalyst Loading: The amount of phase-transfer catalyst can be critical. A typical starting point is 5-10 mol%, but this may need to be optimized for your specific conditions.

FAQ 4: My product is showing signs of hydrolysis, with the presence of an amide or carboxylic acid. How can I avoid this?

Answer:

The nitrile group in the product, 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, can be susceptible to hydrolysis to the corresponding amide, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide, or further to the carboxylic acid, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.

Causality: This hydrolysis is typically promoted by prolonged exposure to strong basic or acidic conditions, especially in the presence of water and at elevated temperatures during the reaction or work-up.

Preventative Measures:

  • Controlled Work-up: After the reaction is complete, neutralize the reaction mixture promptly with a dilute acid (e.g., 1M HCl) at a low temperature (e.g., 0-5 °C) to avoid prolonged exposure to the strong base.

  • Aqueous Work-up Conditions: Use of cold water and brine during the extraction process can minimize the extent of hydrolysis.

  • Purification Method: If hydrolysis is a persistent issue, consider purification methods that avoid prolonged exposure to protic or aqueous environments, such as flash chromatography with anhydrous solvents.

III. Experimental Protocols and Data

Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and available equipment.

Materials:

  • 4-Chlorophenylacetonitrile

  • Bis(2-chloroethyl) ether

  • Sodium hydroxide (pellets)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (anhydrous)

  • Deionized water

  • 1M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-chlorophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene at 50 °C, add powdered sodium hydroxide (2.5 eq).

  • Slowly add bis(2-chloroethyl) ether (1.1 eq) dropwise over 1 hour.

  • Maintain the reaction at 50-60 °C and monitor its progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with cold 1M HCl.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table 1: Summary of Potential Side Products and their Identification
Side Product Typical Analytical Signature (Mass Spectrometry) Formation Conditions to Avoid
2,4-bis(4-chlorophenyl)-3-iminobutanedinitrileMolecular ion peak corresponding to the dimerHigh concentration of starting material, slow addition of alkylating agent
4-(4-chlorophenyl)-4-cyano-1-(2-hydroxyethoxy)butaneMolecular ion peak and fragmentation pattern indicating a hydroxyl groupPresence of water, inefficient phase-transfer catalysis
2-(4-chlorophenyl)-4-(2-chloroethoxy)butanenitrileMolecular ion peak corresponding to the mono-alkylated intermediateInsufficient reaction time, inadequate base, low temperature
4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamideMolecular ion peak +18 amu compared to the productProlonged exposure to base/acid during work-up, high temperatures
4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acidMolecular ion peak +17 amu and loss of CO2 in fragmentationHarsh basic/acidic conditions, presence of water at high temperatures

IV. Visualizing the Reaction and Troubleshooting Logic

The following diagrams illustrate the key reaction pathway and a troubleshooting workflow to minimize side product formation.

Reaction_Pathway cluster_reactants Reactants & Reagents 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile Carbanion Carbanion 4-Chlorophenylacetonitrile->Carbanion Deprotonation Bis(2-chloroethyl) ether Bis(2-chloroethyl) ether Mono-alkylation Mono-alkylation Bis(2-chloroethyl) ether->Mono-alkylation Hydrolysis Product Hydrolysis Product Bis(2-chloroethyl) ether->Hydrolysis Product Hydrolysis (H2O) Base (e.g., NaOH) Base (e.g., NaOH) PTC (e.g., TBAB) PTC (e.g., TBAB) Desired Product 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Amide/Acid Amide/Acid Desired Product->Amide/Acid Hydrolysis Carbanion->Mono-alkylation Nucleophilic Attack Mono-alkylation->Desired Product Intramolecular Cyclization Troubleshooting_Workflow Start Start Analyze Crude Product (TLC, HPLC, GC-MS) Analyze Crude Product (TLC, HPLC, GC-MS) Start->Analyze Crude Product (TLC, HPLC, GC-MS) High Dimer Content? High Dimer Content? Analyze Crude Product (TLC, HPLC, GC-MS)->High Dimer Content? Hydroxyl Impurity Present? Hydroxyl Impurity Present? High Dimer Content?->Hydroxyl Impurity Present? No Slowly add 4-chlorophenylacetonitrile\nIncrease stirring speed Slowly add 4-chlorophenylacetonitrile Increase stirring speed High Dimer Content?->Slowly add 4-chlorophenylacetonitrile\nIncrease stirring speed Yes Unreacted Starting Materials? Unreacted Starting Materials? Hydroxyl Impurity Present?->Unreacted Starting Materials? No Ensure anhydrous conditions\nOptimize PTC Ensure anhydrous conditions Optimize PTC Hydroxyl Impurity Present?->Ensure anhydrous conditions\nOptimize PTC Yes Nitrile Hydrolysis? Nitrile Hydrolysis? Unreacted Starting Materials?->Nitrile Hydrolysis? No Increase reaction time/temperature\nCheck base stoichiometry Increase reaction time/temperature Check base stoichiometry Unreacted Starting Materials?->Increase reaction time/temperature\nCheck base stoichiometry Yes Optimize Conditions Optimize Conditions Nitrile Hydrolysis?->Optimize Conditions No Control work-up pH and temperature Control work-up pH and temperature Nitrile Hydrolysis?->Control work-up pH and temperature Yes End End Optimize Conditions->End Slowly add 4-chlorophenylacetonitrile\nIncrease stirring speed->Optimize Conditions Ensure anhydrous conditions\nOptimize PTC->Optimize Conditions Increase reaction time/temperature\nCheck base stoichiometry->Optimize Conditions Control work-up pH and temperature->Optimize Conditions

Caption: Troubleshooting workflow for minimizing side products.

V. References

  • Synthesis of new pyran and pyranoquinoline derivatives. (2013). Arabian Journal of Chemistry. [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2020). Polycyclic Aromatic Compounds. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2015). International Journal of Chemical and Pharmaceutical Sciences. [Link]

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile in Aqueous Media

Welcome to the dedicated technical support guide for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles and provides practical, step-by-step guidance to ensure the success of your experiments.

Understanding the Molecule: Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile and its Carboxylic Acid Analogue

Property4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (Target Compound)4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (Analogue)Implication for Aqueous Solubility
Molecular Weight ~237.7 g/mol 240.68 g/mol [1]Moderate molecular weight.
Predicted XLogP3 ~2.5-3.0 (Estimated)2.13[1]Suggests significant hydrophobicity and likely poor aqueous solubility.
Functional Groups Nitrile, Tetrahydropyran, ChlorophenylCarboxylic Acid, Tetrahydropyran, ChlorophenylThe nitrile group is polar but does not ionize. The overall structure is dominated by non-polar moieties.
Predicted pKa Not ionizableAcidic (due to carboxylic acid)As a neutral molecule, its solubility is not expected to be significantly influenced by pH changes within a typical physiological range.

The high predicted LogP value is a strong indicator that this compound will exhibit poor solubility in aqueous solutions, a common challenge for many new chemical entities in drug discovery.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Q1: My 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is not dissolving in my aqueous buffer. What is the first step?

A1: Systematic Solubility Assessment.

Before attempting advanced solubilization techniques, it is crucial to systematically assess the compound's baseline solubility in your desired aqueous medium and a range of organic solvents. This will inform your strategy.

Experimental Protocol: Baseline Solubility Determination

  • Prepare a stock solution: Accurately weigh a small amount of the compound and dissolve it in a water-miscible organic solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide (DMSO) or Ethanol).

  • Serial Dilutions: Create a series of dilutions from your stock solution into your target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Gently agitate the solutions at a controlled temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved material.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Q2: I have confirmed poor aqueous solubility. What are the primary strategies to improve it?

A2: There are several established techniques to enhance the solubility of poorly water-soluble compounds. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, in vivo study) and the desired final concentration.

The primary strategies include:

  • Co-solvents

  • Surfactants

  • Cyclodextrins

Below is a workflow to guide your selection process.

Solubility_Enhancement_Workflow Workflow for Selecting a Solubility Enhancement Strategy Start Poor Aqueous Solubility Confirmed CoSolvent Co-solvent Approach (e.g., DMSO, Ethanol, PEG 400) Start->CoSolvent Quick & Common for in vitro Surfactant Surfactant Approach (e.g., Tween® 80, Polysorbate 20) Start->Surfactant For higher concentrations / formulation Cyclodextrin Cyclodextrin Approach (e.g., HP-β-CD, SBE-β-CD) Start->Cyclodextrin To avoid organic solvents / for in vivo Analysis Analyze Solubility & Stability CoSolvent->Analysis Surfactant->Analysis Cyclodextrin->Analysis Success Target Concentration Achieved Analysis->Success Yes ReEvaluate Re-evaluate Strategy or Combine Methods Analysis->ReEvaluate No

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

In-Depth Look at Solubilization Techniques

Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3][4][5] This reduction in polarity makes the aqueous environment more hospitable to hydrophobic molecules like 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, thereby increasing its solubility.[6]

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 400)[]

When to Use: Co-solvents are excellent for early-stage in vitro experiments where the final concentration of the organic solvent is tolerated by the assay system.[8]

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • In a series of tubes, prepare your aqueous buffer.

  • Add increasing percentages of the co-solvent stock solution to the aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Observe for any precipitation immediately and after an equilibration period (e.g., 1-2 hours).

  • Quantify the dissolved compound in the clear supernatant via HPLC-UV to determine the solubility at each co-solvent concentration.

Table 2: Example Co-solvent Titration Data (Hypothetical)

% Co-solvent (v/v)Visual ObservationSolubility (µM)
0.1% DMSOClear5
0.5% DMSOClear25
1.0% DMSOClear50
2.0% DMSOSlight Haze80 (potential for precipitation)
5.0% DMSOPrecipitation>100 (unstable)

Causality: The non-linear increase in solubility with increasing co-solvent concentration is due to the significant alteration of the water's hydrogen-bonding network, which reduces the energy penalty of solvating a hydrophobic molecule.[6] However, at higher concentrations, the co-solvent can also lead to compound precipitation if the limit of solubility in the mixed-solvent system is exceeded.

Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[9] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can partition into the hydrophobic core, effectively being "solubilized" within the aqueous medium.[9][10][11]

Common Surfactants:

  • Polysorbate 20 (Tween® 20)

  • Polysorbate 80 (Tween® 80)

  • Sodium Lauryl Sulfate (SLS)

When to Use: Surfactants are useful when higher concentrations of the compound are needed and when the presence of a small amount of surfactant is acceptable in the experimental system. They are commonly used in pharmaceutical formulations.[12]

Experimental Protocol: Surfactant-based Solubilization

  • Prepare a series of aqueous buffer solutions containing different concentrations of a surfactant (e.g., 0.01%, 0.1%, 0.5%, 1.0% Tween® 80).

  • Add an excess amount of your compound to each solution.

  • Agitate the mixtures to allow for equilibration (e.g., 24 hours).

  • Centrifuge to pellet undissolved compound.

  • Quantify the concentration of the dissolved compound in the supernatant.

Micellar_Solubilization cluster_1 Aqueous Medium with Surfactant Micelles Compound Hydrophobic Compound (Insoluble) Micelle Core Hydrophobic Core Shell Hydrophilic Shell SolubilizedCompound Solubilized Compound

Caption: Diagram illustrating the encapsulation of a hydrophobic compound within a surfactant micelle.

Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic molecule (or a part of it) within their cavity.[13][14][15] This complex is then readily soluble in water.

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

When to Use: Cyclodextrins are an excellent choice when organic co-solvents must be avoided, particularly for in vivo studies or cell-based assays where co-solvents may have confounding effects.[13]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile to each cyclodextrin solution.

  • Mix thoroughly and allow to equilibrate (e.g., by sonication followed by shaking for 24-48 hours).

  • Centrifuge to remove any undissolved solid.

  • Determine the compound's concentration in the supernatant by HPLC-UV.

Trustworthiness of the Protocol: This systematic approach of titrating the solubilizing agent (co-solvent, surfactant, or cyclodextrin) and quantifying the dissolved compound provides a self-validating system to identify the optimal formulation for your specific needs.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Likely not effective.

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a neutral molecule lacking readily ionizable functional groups (like carboxylic acids or basic amines). The solubility of such compounds is generally independent of pH in the range of 2-10.[16] While pH adjustment is a powerful technique for weakly acidic or basic drugs, it is not expected to significantly impact the solubility of this particular compound.[17][18]

Q4: How can I quantify the concentration of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile in my samples?

A4: HPLC-UV is the recommended method.

A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard and reliable approach for quantifying small organic molecules like this one.[19][20]

Suggested Starting HPLC-UV Method Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The chlorophenyl group should have a UV absorbance maximum around 220-230 nm. A UV scan of the compound in a suitable solvent should be performed to determine the optimal wavelength.

  • Quantification: Create a standard curve with known concentrations of the compound to accurately determine the concentrations in your experimental samples.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC.
  • A Review: Solubility Enhancement of Poorly Water Soluble Drug - International Journal of Pharmaceutical Research and Applic
  • SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. - IJCRT.org. (Source: IJCRT.org)
  • Cosolvent - Grokipedia. (Source: Grokipedia)
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (Source: MDPI)
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (Source: Blog)
  • Solubility Enhancement of Poorly Water-Soluble Drugs - ijarsct. (Source: ijarsct)
  • Solubility Enhancement of Poorly Water Soluble Drugs A Review - IJTSRD. (Source: IJTSRD)
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (Source: MDPI)
  • Cosolvent - Wikipedia. (Source: Wikipedia)
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis. (Source: Taylor & Francis Online)
  • Surfactant solubilization of hydrophobic compounds in soil and water : I. Dodecylsulphate monomer and micellar partition coefficients for 28 polychlorinated biphenyls (PCBs) - PubMed. (Source: PubMed)
  • Bioavailability of Hydrophobic Compounds Partitioned into the Micellar Phase of Nonionic Surfactants | Environmental Science & Technology - ACS Publications.
  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (Source: ScienceAsia)
  • CHAPTER 6: Cleaning II: Surfactants and Micellar Solutions - Books. (Source: Royal Society of Chemistry)
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - MDPI. (Source: MDPI)
  • Cosolvent – Knowledge and References - Taylor & Francis. (Source: Taylor & Francis)
  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed. (Source: PubMed)
  • Co-solvents.pptx - Slideshare. (Source: Slideshare)
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (Source: BOC Sciences)
  • 4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID - Echemi. (Source: Echemi)
  • Solubility enhancement techniques: A comprehensive review. (Source: Journal of Applied Pharmaceutical Science)
  • 4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID | Chemsrc. (Source: Chemsrc)
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (Source: International Journal of Pharmaceutical Sciences)
  • ANALYTICAL METHOD SUMMARIES. (Source: U.S. Environmental Protection Agency)
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC.
  • What Happens to Solubility When You Change the pH? | General Chemistry 17.6 - YouTube. (Source: YouTube)
  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. (Source: Sigma-Aldrich)
  • 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile - MySkinRecipes. (Source: MySkinRecipes)
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (Source: RASAYAN Journal of Chemistry)
  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI.
  • (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation - ResearchGate.
  • Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide - Benchchem. (Source: Benchchem)
  • 4-(4-chlorophenyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | 2490709-15-2 - Sigma-Aldrich. (Source: Sigma-Aldrich)
  • 4-(4-CHLOROPHENYL)-TETRAHYDRO-2H-PYRAN-4-OL - NextSDS. (Source: NextSDS)
  • 1391033-33-2|4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde - BLDpharm. (Source: BLDpharm)
  • 4-(4-Chlorophenyl)

Sources

Optimization

Temperature and pressure optimization for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) [1][2]. This compound is a critical pharmaceutical intermediate documented in numerous pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) [1][2]. This compound is a critical pharmaceutical intermediate documented in numerous patents (e.g., EP2060563 A1, WO2005/66126 A1) for the development of therapeutics[2][3].

This guide provides drug development professionals with field-proven methodologies, thermodynamic causality, and troubleshooting protocols for optimizing the bis-alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether[4].

Mechanistic Pathway & Process Overview

The synthesis proceeds via a two-step nucleophilic substitution ( SN​2 ).

  • Intermolecular Alkylation: The first deprotonation of the active methylene in 4-chlorophenylacetonitrile is rapid. The subsequent attack on bis(2-chloroethyl) ether occurs readily at low temperatures.

  • Intramolecular Cyclization: The second deprotonation and ring closure require overcoming significant conformational entropy and ring strain. This step dictates the need for precise temperature and pressure optimization [5].

OptimizationWorkflow A 4-Chlorophenylacetonitrile + Bis(2-chloroethyl) ether B Base Addition (NaH) Temp: 0-10°C | Press: 1 atm A->B C Mono-alkylation (Fast Exothermic Step) B->C D Thermal Activation Temp: 65°C | Press: 1 atm C->D Batch Route E Pressurized Flow (Optional) Temp: 100°C | Press: 5 bar C->E Flow Route F Intramolecular Cyclization (Slower Step) D->F E->F G Target Nitrile CAS: 3648-74-6 F->G

Workflow for CAS 3648-74-6 synthesis comparing batch and pressurized flow routes.

Critical Parameter Matrices

Table 1: Temperature Optimization (Batch Process, 1 atm)

Solvent: DMF. Base: NaH (2.2 eq).

Temperature RangeReaction PhaseYield (%)Impurity Profile / Causality
0 – 10 °C Reagent AdditionN/AOptimal for step 1. Prevents runaway exotherms. Cyclization is stalled.
20 – 25 °C Prolonged Stirring< 40%Suboptimal. Cyclization is too slow (24-48h). High mono-alkylated intermediate.
60 – 70 °C Thermal Activation85 – 92% Optimal for step 2. Provides exact activation energy to overcome ring strain.
> 90 °C Overheating< 60%Degradation. Induces E2 elimination of the ether to form vinyl ether byproducts.
Table 2: Pressure Optimization (Continuous Flow, THF Solvent)

Standard batch reactors are limited by the boiling point of THF (66 °C). Applying pressure allows for superheating, drastically altering reaction kinetics.

System PressureMax TemperatureResidence TimeOutcome & Observations
1 atm (Batch) 66 °C (Reflux)6 – 8 hoursStandard baseline. Prone to thermal degradation over long heating periods.
5 bar (Flow) 100 °C15 minutesOptimal. Superheating accelerates cyclization. High throughput, excellent purity.
10 bar (Flow) 120 °C5 minutesSuboptimal. Extreme heat causes rapid nitrile hydrolysis and tar formation.

Step-by-Step Experimental Protocol (Self-Validating Batch Method)

To ensure a self-validating system, this protocol integrates mandatory analytical checkpoints. The reaction is only advanced when specific chromatographic milestones are met[2][5].

Step 1: Reactor Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer.

  • Purge the system with inert Argon or N2​ for 15 minutes to prevent moisture-induced quenching of the base.

Step 2: Reagent Loading & Deprotonation

  • Charge the reactor with 4-chlorophenylacetonitrile (1.0 eq) and anhydrous DMF (10 volumes).

  • Cool the mixture to 0–5 °C using an ice bath.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) in small portions over 30 minutes.

  • Validation Checkpoint 1: Monitor H2​ gas evolution. Wait until bubbling ceases, indicating complete first deprotonation.

Step 3: Alkylation

  • Maintain temperature below 10 °C. Add bis(2-chloroethyl) ether (1.1 eq) dropwise via an addition funnel over 45 minutes.

  • Stir at room temperature for 1 hour.

  • Validation Checkpoint 2: Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze via HPLC. The starting material peak should be <1%, replaced by the mono-alkylated intermediate.

Step 4: Cyclization (Thermal Activation)

  • Ramp the internal temperature to 65 °C and stir for 5 hours.

  • Validation Checkpoint 3: Analyze via HPLC every 2 hours. The reaction is complete only when the mono-alkylated intermediate peak area falls below 2%.

Step 5: Quench & Isolation

  • Cool the reactor to 0 °C. Carefully quench with cold water (dropwise initially).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: My reaction is stalling, and HPLC shows a massive peak for the mono-alkylated intermediate. How do I push the reaction to completion? A: This indicates a failure in the intramolecular cyclization step. The causality is almost always insufficient thermal energy or depleted base. Action: First, ensure your internal temperature is accurately reading 65–70 °C. If the temperature is correct, your NaH may have been partially degraded by ambient moisture. Cool the reaction to 0 °C, add an additional 0.5 eq of NaH, and reheat.

Q: I am seeing a significant amount of vinyl ether byproducts and low yields of the target nitrile. What went wrong? A: You have exceeded the thermal threshold of the alkylating agent. At temperatures >90 °C, the strong base prefers to act via an E2 elimination pathway on the bis(2-chloroethyl) ether rather than the desired SN​2 substitution[5]. Action: Strictly control your heating mantle. Use an internal temperature probe rather than relying on the external bath temperature.

Q: Why is my product contaminated with 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid? A: This is the result of nitrile hydrolysis. If you are using an aqueous biphasic system (e.g., NaOH/Toluene with a phase transfer catalyst) instead of anhydrous NaH/DMF, prolonged heating at high temperatures will hydrolyze the carbonitrile group into an amide, and subsequently into a carboxylic acid[2][6]. Action: If using aqueous bases, do not exceed 60 °C and strictly limit the reaction time. Alternatively, switch to the anhydrous NaH protocol described above.

Q: We are scaling up and transitioning from a batch reactor to a pressurized continuous flow system. How should we adjust our parameters? A: Transitioning to flow allows you to utilize pressure to superheat volatile solvents like THF. In batch, THF limits your temperature to 66 °C. By applying a 5 bar back-pressure regulator (BPR), you can safely heat the THF stream to 100 °C. This increased thermal energy overcomes the cyclization ring strain exponentially faster, reducing your required residence time from 6 hours to approximately 15 minutes while avoiding the degradation seen in long batch heating cycles.

References

  • Title: 4-(4-CHLORO-PHENYL)-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID / CAS: 3648-74-6 (Patent EP2060563 A1) Source: Chemsrc URL: [Link]

  • Title: 4-(4-氯苯基)-四氢吡喃-4-羧酸 (CAS 3648-57-5 / 3648-74-6) Source: hzbp (West Region Reagents) URL: [Link]

  • Title: Ashford's Dictionary of Industrial Chemicals (bis(2-chloroethyl) ether & 4-chlorophenylacetonitrile) Source: Industrial Chemistry URL: [Link]

  • Title: U.S. EPA Endocrine Disruptor Screening Program Universe of Chemicals Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Troubleshooting

Overcoming catalyst deactivation in 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile reduction

Target Transformation: Reduction of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile to (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Transformation: Reduction of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile to (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine.

Welcome to the Technical Support Center. The reduction of halogenated aryl nitriles presents a dual-front challenge for process chemists. The substrate contains an electrophilic nitrile group (-CN) and a labile carbon-chlorine (C-Cl) bond. Catalyst deactivation typically occurs via two competing pathways: inorganic poisoning (chloride deposition) and organic poisoning (amine oligomerization). This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to overcome these bottlenecks.

Visualizing Catalyst Deactivation Pathways

ReactionPathways Substrate 4-(4-Chlorophenyl)THP-4-carbonitrile (Starting Material) Imine Imine Intermediate (Transient) Substrate->Imine + H2 (Desired) Dechloro Dechlorinated Byproduct + HCl Substrate->Dechloro Hydrodehalogenation (Pd/C catalysis) PrimaryAmine Primary Amine (Target Product) Imine->PrimaryAmine + H2 (Fast) Oligomers Secondary/Tertiary Amines (Oligomers) Imine->Oligomers + Primary Amine (Condensation) PoisonHCl Active Site Poisoning (Chloride Adsorption) Dechloro->PoisonHCl HCl binding PoisonCoat Catalyst Deactivation (Surface Coating) Oligomers->PoisonCoat Irreversible Adsorption

Reaction pathways showing target primary amine synthesis vs. catalyst deactivation modes.

Troubleshooting Guides & FAQs

Q1: My reduction stalls at 40-50% conversion, and the reaction mixture becomes noticeably acidic. What is causing this? Diagnosis: Hydrodehalogenation (HDH) leading to chloride poisoning. Mechanistic Cause: When using highly active noble metals like Palladium (Pd/C), the catalyst not only reduces the nitrile but also undergoes facile oxidative addition into the C-Cl bond of the 4-chlorophenyl group. This reductive cleavage releases hydrogen chloride (HCl). The generated HCl protonates the target primary amine, but more critically, chloride ions strongly coordinate to the metal surface, poisoning the active sites and halting the reaction[1]. Solution: Switch from Pd/C to a less halophilic catalyst. Sponge Cobalt (Raney® Co) or phase-controlled hcp-Cobalt nanoparticles exhibit excellent chemoselectivity for nitriles over aryl chlorides[2]. If Pd must be used, dope the reaction with a Lewis base poison (e.g., ethylenediamine) to selectively block the HDH active sites.

Q2: I switched to Raney® Nickel to avoid dechlorination, but the catalyst still deactivates prematurely, and I am isolating a thick, viscous residue. Why? Diagnosis: Surface coating via amine oligomerization. Mechanistic Cause: Nitrile reduction proceeds via a highly reactive imine intermediate. The newly formed primary amine can act as a nucleophile, attacking the electrophilic imine carbon to form secondary and tertiary amines. These bulky, strongly basic oligomers irreversibly adsorb onto the Nickel surface, creating a physical overlayer that blocks hydrogen and substrate from reaching the active sites[3]. Solution: Introduce an additive to trap the imine or shift the equilibrium:

  • Ammonia (NH₃): Adding methanolic ammonia (typically 5-10 equivalents) forces the equilibrium away from secondary amine condensation by outcompeting the primary amine for the imine intermediate.

  • Acetic Anhydride (Ac₂O): If the free amine is not strictly required immediately, running the reaction in the presence of Ac₂O will trap the primary amine in situ as an acetamide, completely preventing oligomerization and maintaining catalyst activity[4].

Q3: How do I optimize mass transfer to prevent intermediate buildup? Diagnosis: Hydrogen starvation at the catalyst surface. Mechanistic Cause: If the dissolution rate of H₂ into the solvent is slower than the reaction rate, the catalyst surface becomes starved of hydrogen. This increases the lifetime of the imine intermediate on the catalyst surface, promoting the undesired condensation reactions that lead to deactivation[2]. Solution: Increase agitation (e.g., >800 rpm) and operate at a higher H₂ pressure (30-50 bar). Use a baffled reactor to ensure optimal gas-liquid mixing.

Quantitative Data Summary

The following table summarizes expected outcomes based on catalyst and additive selection for this specific transformation.

Catalyst SystemAdditiveNitrile Conversion (%)Primary Amine Selectivity (%)Dechlorination (%)Primary Deactivation Mode
Pd/C (10 wt%)None45% (Stalled)< 30%> 50%Chloride Poisoning (HDH)
Raney® NiNone60% (Stalled)40%< 5%Surface Coating (Oligomers)
Raney® NiNH₃ (excess)> 95%85%< 5%Minimal
Raney® CoNH₃ (excess)> 99%95%< 1%None
hcp-Co NPsNone> 99%98%< 1%None

Data synthesized from established nitrile hydrogenation benchmarks[2][3].

Experimental Protocols
Protocol A: Chemoselective Reduction using Raney® Cobalt and Ammonia

This protocol utilizes Raney® Cobalt to prevent hydrodehalogenation, while excess ammonia suppresses amine oligomerization.

  • Catalyst Preparation: Wash Raney® Co (10 wt% relative to the substrate) with anhydrous methanol (3x) under an inert argon atmosphere to remove water. (Caution: Raney® Co is highly pyrophoric. Never allow it to dry).

  • Reaction Setup: In a high-pressure Parr reactor, add 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) dissolved in 7M NH₃ in Methanol (10 mL per gram of substrate). Add the washed catalyst slurry.

  • Hydrogenation: Seal the reactor. Purge the headspace with N₂ (3x), followed by H₂ (3x). Pressurize the reactor with H₂ to 40 bar. Heat the mixture to 60°C with vigorous stirring (800 rpm).

  • Self-Validating Monitoring: Monitor the hydrogen uptake via the pressure drop. The reaction is self-validating; a steady pressure drop that plateaus at exactly 2.0 molar equivalents of H₂ indicates complete conversion to the primary amine without over-reduction or HDH. A premature plateau indicates catalyst poisoning.

  • Workup: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the catalyst through a pad of Celite under an inert gas blanket. Concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol B: Reductive Acetylation using Raney® Nickel (In Situ Trapping)

This alternative protocol chemically traps the primary amine, preventing surface coating and deactivation without requiring high-pressure ammonia gas[4].

  • Reaction Setup: Charge a hydrogenation vessel with the nitrile substrate (1.0 eq), Raney® Ni (15 wt%), anhydrous sodium acetate (1.1 eq), and acetic anhydride (3.0 eq) in glacial acetic acid.

  • Hydrogenation: Purge the vessel with N₂ and H₂. Pressurize to 10 bar H₂ and heat to 50°C with moderate stirring.

  • Self-Validating Monitoring: The reaction will consume exactly 2.0 equivalents of H₂. The in situ trapping prevents oligomerization, ensuring the catalyst remains fully active until 100% conversion is achieved.

  • Workup: Filter the catalyst through Celite. Neutralize the acidic filtrate carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to isolate the stable N-((4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide.

References
  • Source: google.
  • Source: google.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Addressing stability issues of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile under acidic conditions

Technical Support Center: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Welcome to the technical support guide for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the technical support guide for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered during experimental work, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower you to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My experiment involving 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile under acidic conditions shows low yield and multiple new spots on TLC/peaks in HPLC. What is happening?

This is a classic sign of compound degradation. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile possesses two primary functional groups susceptible to acid-catalyzed hydrolysis: the tetrahydropyran (THP) ring (a cyclic ether) and the nitrile group. The appearance of new, often more polar, byproducts is indicative that one or both of these groups are reacting under your experimental conditions.

Q2: Which part of the molecule is more sensitive to acid?

The tetrahydropyran (THP) ring is generally more labile under acidic conditions than the nitrile group.[1][2] The acetal-like nature of the THP ether linkage makes it prone to cleavage even under relatively mild acidic conditions (e.g., acetic acid in aqueous THF, p-toluenesulfonic acid).[2][3] In contrast, the hydrolysis of the nitrile group to an amide or carboxylic acid typically requires more forcing conditions, such as heating with strong mineral acids (e.g., concentrated HCl or H2SO4).[1][4] Therefore, you are more likely to observe THP ring-opening as the initial degradation event under mild-to-moderate acidic stress.

Q3: What are the primary degradation products I should expect to see?

Under acidic conditions, you can anticipate two main degradation pathways, which can occur independently or concurrently:

  • THP Ring Cleavage: Acid-catalyzed hydrolysis of the tetrahydropyran ring will open the cyclic ether. This initially forms a resonance-stabilized carbocation that is quenched by water, yielding 5-hydroxy-5-(4-chlorophenyl)-5-cyanopentanal .[2][3][5] This product exists in equilibrium with its cyclic hemiacetal form.

  • Nitrile Hydrolysis: The nitrile group can undergo hydrolysis to first form the primary amide, 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-carboxamide . With continued exposure to harsh acidic conditions (e.g., elevated temperature), this amide can be further hydrolyzed to the corresponding carboxylic acid, 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid .[4][6]

It is also possible to observe products where both degradation pathways have occurred, such as the carboxylic acid analog of the ring-opened product.

Technical Deep Dive: Understanding the Degradation Mechanisms

A thorough understanding of the degradation mechanisms is critical for developing effective mitigation strategies. The stability of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is governed by the reactivity of its core functional groups in an acidic, aqueous environment.

Pathway 1: Acid-Catalyzed Cleavage of the Tetrahydropyran Ring

The THP ring is essentially a cyclic acetal, a functional group well-known for its use as an acid-labile protecting group for alcohols.[7] The degradation proceeds via a standard acetal hydrolysis mechanism:

  • Protonation: The ether oxygen of the THP ring is protonated by an acid (H-A), making it a better leaving group.

  • Ring Opening: The C-O bond cleaves, opening the ring to form a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: Loss of a proton regenerates the acid catalyst and yields the final ring-opened product, 5-hydroxypentanal derivative.[3][5]

G cluster_0 Mechanism: THP Ring Cleavage A Start: Parent Compound (THP Ring Intact) B Step 1: Protonation of Ether Oxygen A->B + H⁺ C Step 2: Ring Opening (C-O Bond Cleavage) B->C D Intermediate: Resonance-Stabilized Oxocarbenium Ion C->D E Step 3: Nucleophilic Attack by Water D->E + H₂O F Step 4: Deprotonation E->F G Product 1: 5-hydroxy-5-(4-chlorophenyl) -5-cyanopentanal F->G - H⁺ G cluster_1 Mechanism: Nitrile Hydrolysis N1 Start: Parent Compound (Nitrile Intact) N2 Protonation of Nitrile + H⁺ N1->N2 N3 Nucleophilic Attack by H₂O N2->N3 N4 Proton Transfer & Tautomerization N3->N4 N5 Product 2: Primary Amide N4->N5 - H⁺ N6 Further Hydrolysis (Harsh Conditions) N5->N6 + H₂O, H⁺, Heat N7 Product 3: Carboxylic Acid N6->N7

Caption: Stepwise acid-catalyzed hydrolysis of the nitrile group.

Troubleshooting Guide

Observed Problem Probable Cause Recommended Solution & Rationale
A new, more polar spot appears on TLC after an acidic aqueous workup, even at low temperatures. THP Ring Cleavage. The resulting 5-hydroxypentanal derivative is significantly more polar than the parent compound due to the free hydroxyl and aldehyde groups. This reaction can be fast even at room temperature with moderately strong acids.Use a non-acidic or buffered workup. Neutralize the acid carefully with a weak base like saturated sodium bicarbonate (NaHCO₃) solution before extraction. Rationale: This removes the acid catalyst, preventing further degradation during the extraction and concentration steps.
Reaction yield is consistently low when using a strong acid catalyst (e.g., HCl, H₂SO₄) at elevated temperatures. Concurrent Nitrile Hydrolysis and THP Ring Cleavage. Harsh conditions are promoting both degradation pathways, leading to a complex mixture of byproducts and consumption of the starting material.Switch to a milder acid catalyst. Consider using pyridinium p-toluenesulfonate (PPTS) in ethanol or acetic acid in THF/water. [2]Alternatively, a solid-supported acid like Amberlyst-15 can be used, which can be easily filtered off. [3]Rationale: Milder acids are often sufficient to catalyze the desired reaction without being aggressive enough to cause significant degradation, especially of the THP ring.
LC-MS analysis shows a peak with +18 Da and another with +35 Da compared to the parent compound. Formation of Amide and Carboxylic Acid. A mass increase of +18 Da (H₂O) corresponds to the formation of the primary amide (Product 2). A mass increase of +35 Da (H₂O + OH - H) is consistent with the formation of the carboxylic acid (Product 3).Reduce reaction time and/or temperature. Nitrile hydrolysis is often slower than other acid-catalyzed reactions. Monitor the reaction closely by HPLC and stop it as soon as the starting material is consumed. Rationale: Kinetic control can minimize the formation of these over-hydrolysis byproducts.
Summary of Potential Degradation Products
Product Name Structure Molecular Weight ( g/mol ) Formation Conditions Analytical Signature
Parent Compound 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile235.70-Reference Peak
Product 1 5-hydroxy-5-(4-chlorophenyl)-5-cyanopentanal253.71Mild to strong acidic, aqueous conditionsM+18 peak (relative to parent), significantly shorter retention time on reverse-phase HPLC
Product 2 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-carboxamide253.71Moderate to strong acidic conditions, often with heatM+18 peak, slightly shorter retention time
Product 3 4-(4-Chlorophenyl)-tetrahydro-2H-pyran-4-carboxylic acid254.70Strong acidic conditions with prolonged heatingM+19 peak, shorter retention time

Experimental Protocols and Workflows

Protocol 1: HPLC Method for Monitoring Stability

This protocol provides a general reverse-phase HPLC method to separate the parent compound from its primary degradation products. Method optimization will be required for specific instrumentation.

Objective: To resolve the parent compound from its more polar degradants.

Instrumentation & Columns:

  • System: Standard HPLC or UPLC with UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm). [8]* Column Temperature: 30 °C

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 225 nm

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from your reaction mixture.

  • Quench immediately in a vial containing 950 µL of a 50:50 mixture of Mobile Phase A and B.

  • Vortex to mix.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Mitigation via Mild Acid-Catalyzed Reaction (Example)

This protocol demonstrates the use of a solid-supported acid, which simplifies workup and often reduces degradation.

Objective: To perform a hypothetical acid-catalyzed reaction (e.g., removal of another protecting group) while preserving the integrity of the title compound.

Materials:

  • 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile substrate

  • Methanol (anhydrous)

  • Amberlyst-15 ion-exchange resin (acidic form)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the substrate (1 equivalent) in methanol, add Amberlyst-15 resin (10-20% by weight of the substrate). [3]2. Stir the suspension at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or using the HPLC method described in Protocol 1.

  • Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings.

  • Concentrate the solution under reduced pressure to obtain the crude product. The workup is non-aqueous and avoids strong acids, thus minimizing the risk of hydrolysis.

Workflow for a Forced Degradation Study

Forced degradation studies are essential for systematically identifying potential degradation products and establishing the stability-indicating nature of analytical methods. [9]

G cluster_sampling Sampling and Analysis start Prepare Stock Solution of Parent Compound in Acetonitrile acid Acidic Stress 0.1 M HCl, 60°C start->acid base Basic Stress 0.1 M NaOH, RT start->base oxid Oxidative Stress 3% H₂O₂, RT start->oxid thermal Thermal Stress Solid, 80°C start->thermal s_acid Sample at T=0, 2, 8, 24h acid->s_acid s_base Sample at T=0, 1, 4, 8h base->s_base s_oxid Sample at T=0, 2, 8, 24h oxid->s_oxid s_thermal Sample at T=0, 24, 72h thermal->s_thermal analyze Analyze all samples by validated stability-indicating HPLC-UV/MS method s_acid->analyze s_base->analyze s_oxid->analyze s_thermal->analyze report Identify Degradants Elucidate Degradation Pathways Assess Mass Balance analyze->report

Caption: General workflow for a forced degradation study.

References

  • BenchChem. (n.d.). Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Chemistry Steps. (2024). Converting Nitriles to Amides.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • MedCrave. (2016).
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • IJSDR. (2023).
  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction (LLE) Troubleshooting for 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation of 4-(4-Chlorophenyl)tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the isolation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile .

This molecule is typically synthesized via the double alkylation of 4-chlorophenylacetonitrile with bis(2-chloroethyl) ether under strongly basic conditions, often utilizing a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). The target molecule possesses a highly lipophilic 4-chlorophenyl group juxtaposed with polar hydrogen-bond acceptors (the nitrile and the tetrahydropyran oxygen). This dual nature, combined with the presence of amphiphilic PTCs, makes liquid-liquid extraction (LLE) highly prone to emulsion formation and co-extraction of impurities[1][2].

This guide provides a self-validating experimental protocol, quantitative solvent data, and a troubleshooting FAQ to ensure high-yield, high-purity isolation.

Part 1: Validated Step-by-Step LLE Protocol

The following methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Aqueous Quenching & Initial Partitioning

  • Action: Transfer the crude reaction mixture to a separatory funnel. Add 1.0 volume of deionized water to quench residual base, followed by 1.5 volumes of Methyl tert-butyl ether (MTBE).

  • Causality: MTBE is selected over Dichloromethane (DCM) because its low density (0.74 g/mL) ensures the organic phase remains the top layer. DCM (1.33 g/mL) risks phase inversion when heavy aqueous salts are introduced later.

  • Self-Validation Check: Gently swirl the funnel and let it settle. Observe the interface. A sharp, distinct line indicates successful partitioning. A hazy, opaque middle layer indicates an emulsion (Proceed to FAQ Q1 if this occurs).

Step 2: Sequential Back-Extraction

  • Action: Drain the lower aqueous layer into a clean Erlenmeyer flask. Retain the upper organic layer. Return the aqueous layer to the funnel and extract twice more with 0.5 volumes of MTBE.

  • Causality: The partition coefficient ( Kd​ ) dictates an equilibrium distribution of the solute[2]. A single extraction leaves residual product in the aqueous phase. Sequential, smaller-volume extractions mathematically drive cumulative recovery higher than a single large-volume extraction.

  • Self-Validation Check: Spot a drop of the third organic extract on a TLC plate alongside the first extract. The third extract should show a barely visible product spot under UV light, validating that the aqueous phase is depleted.

Step 3: Brine Washing

  • Action: Combine all organic layers in the separatory funnel. Wash with 0.5 volumes of saturated aqueous NaCl (brine).

  • Causality: Brine increases the ionic strength of the aqueous wash, which "salts out" dissolved water and polar impurities from the organic layer, forcing them into the aqueous phase[3][4].

Step 4: Chemical Drying

  • Action: Transfer the organic layer to a dry flask. Add anhydrous magnesium sulfate ( MgSO4​ ) in 5g increments, swirling after each addition.

  • Causality: MgSO4​ chemically binds with trace dissolved water to form a solid hydrate, preventing aqueous degradation of the product during subsequent rotary evaporation.

  • Self-Validation Check: Observe the powder. If the MgSO4​ clumps entirely and sticks to the glass, water is still present. The system is validated as 'dry' only when a newly added portion of MgSO4​ flows freely like a fine snow suspension upon swirling.

Part 2: Quantitative Data Presentation

Table 1: Solvent Screening Matrix for Pyran-Carbonitrile Isolation

Solvent Density (g/mL) Emulsion Risk Partitioning Efficiency Application Notes
MTBE 0.74 Moderate High Preferred. Low density prevents phase inversion with brine.
EtOAc 0.90 High Very High Excellent recovery, but highly prone to severe emulsions with PTCs.
DCM 1.33 Low High High density causes severe phase inversion risks if heavy brine is used.

| Heptane | 0.68 | Low | Low | Poor recovery alone; use as a co-solvent to exclude polar impurities. |

Table 2: Impact of Sequential Extractions on Theoretical Recovery (Assuming a Partition Coefficient Kd​=4 and a 1:1 Phase Ratio)

Extraction Step Organic Volume Added Incremental Recovery Cumulative Recovery
Extraction 1 1.0 Vol 80.0% 80.0%
Extraction 2 1.0 Vol 16.0% 96.0%

| Extraction 3 | 1.0 Vol | 3.2% | 99.2% |

Part 3: Troubleshooting Guides & FAQs

Q1: Why does a thick, persistent emulsion form during the initial aqueous quench, and how do I break it? A: Emulsions in this specific synthesis are typically caused by the phase transfer catalyst (e.g., TBAB) or unreacted polymeric ethers acting as surfactants, which lower the interfacial tension between the aqueous and organic layers[1].

  • Chemical Disruption (Salting Out): Add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the surfactant-like molecules to partition into one phase and increasing the density differential to drive separation[3][4].

  • Mechanical Disruption: If brine fails, filter the entire biphasic emulsion through a pad of Celite or a glass wool plug. The high surface area of the silica disrupts the stabilized droplets, forcing them to coalesce into distinct layers[1][4].

  • Prevention: During the initial solvent addition, use gentle swirling rather than vigorous shaking to maintain surface area contact without mechanically inducing micro-droplet formation[1].

Q2: How do I minimize the co-extraction of unreacted 4-chlorophenylacetonitrile? A: Both the starting material and the target pyran-carbonitrile are highly lipophilic. However, the target molecule contains a tetrahydropyran oxygen, giving it a slightly different hydrogen-bonding profile. If co-extraction is severe, transition from a pure MTBE system to a Heptane/EtOAc (e.g., 3:1) gradient. The addition of the non-polar heptane selectively depresses the solubility of the slightly more polar target compound less than it does the starting material, allowing for a crude fractional partitioning prior to final crystallization.

Q3: My product recovery is unexpectedly low (<70%) after the extraction. What is happening? A: This is a symptom of relying on a single, large-volume extraction. The fundamental principle of LLE relies on the partition coefficient ( Kd​ ), which dictates that a solute distributes itself in an equilibrium between the two phases[2]. Because the Kd​ is finite, a single extraction will always leave a mathematical fraction of the product in the aqueous layer. Always perform sequential back-extractions (as outlined in Step 2) rather than a single bulk extraction to push the cumulative recovery >95%.

Part 4: Process Visualization

LLE_Workflow Start Aqueous Quench of Alkylation Reaction AddSolvent Add MTBE or EtOAc (Gentle Swirling) Start->AddSolvent PhaseSep Phase Separation Observed? AddSolvent->PhaseSep Emulsion Emulsion Formed (PTC/Surfactant) PhaseSep->Emulsion No ClearPhases Clear Aqueous & Organic Phases PhaseSep->ClearPhases Yes Brine Add Saturated NaCl or Filter via Celite Emulsion->Brine Brine->PhaseSep OrganicLayer Isolate Organic Layer (Target Nitrile) ClearPhases->OrganicLayer AqueousLayer Aqueous Layer (Back-extract 2x) ClearPhases->AqueousLayer Combine Combine Organic Layers Wash & Dry (MgSO4) OrganicLayer->Combine AqueousLayer->OrganicLayer Back-extraction

Figure 1: LLE workflow and emulsion troubleshooting decision tree.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL:[Link]

  • 2.3: LIQUID-LIQUID EXTRACTION Source: Chemistry LibreTexts URL:[Link]

  • Solid-Liquid Extraction (Emulsion Disruption Protocols) Source: Columbia University URL:[Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses Source: Celignis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile: A Comparative Guide to LC-MS and GC-MS

Executive Summary & The Analytical Challenge As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated, cyclic pharmaceutical intermediates. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated, cyclic pharmaceutical intermediates. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) is a prime example of a compound that requires rigorous structural elucidation. With a molecular formula of C12H12ClNO and a monoisotopic mass of 221.0607 Da, this intermediate possesses a tetrahydropyran ring, a carbonitrile group, and a chlorophenyl moiety.

The presence of the single chlorine atom provides a built-in, self-validating isotopic signature (a strict 3:1 ratio of ³⁵Cl to ³⁷Cl), while the nitrile group dictates specific fragmentation pathways. To unequivocally confirm its structure, we must objectively compare[1].

Ionization Dynamics: The Causality Behind the Spectra

The fundamental divergence between GC-MS and LC-MS lies in their ionization mechanisms, which dictate how we interpret the resulting data.

  • GC-MS (Electron Ionization - EI): Operating at a standard 70 eV, EI is a "hard" ionization technique. The high energy transfer strips an electron to form a radical cation ([M]•⁺). This excess internal energy induces immediate, reproducible unimolecular decomposition, yielding a[2]. For our compound, this means we will see extensive cleavage of the tetrahydropyran ring and loss of the cyano radical without needing a secondary collision cell.

  • LC-MS (Electrospray Ionization - ESI): ESI is a "soft" ionization process occurring at atmospheric pressure. Through the application of a high voltage and a desolvation gas, it generates even-electron ions, typically protonated ([M+H]⁺). Because the internal energy transferred is minimal, the intact molecular ion dominates the MS1 scan. To derive structural information, we must isolate this precursor and subject it to in an MS/MS workflow[3].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The protocols below are designed not just to detect the compound, but to prove its identity through orthogonal data points (retention time, isotopic pattern, and mechanistic fragmentation).

Protocol 1: GC-MS (EI) Workflow
  • Sample Preparation: Dissolve the standard in a non-polar, highly volatile solvent (e.g., GC-grade Hexane or Dichloromethane) to a concentration of 10 µg/mL. Causality: Non-polar solvents expand efficiently in the GC inlet without causing backflash, ensuring sharp peak shapes[4].

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 100°C to 280°C at 15°C/min. Causality: The mid-polarity stationary phase perfectly matches the semi-polar nature of the chlorophenyl and nitrile groups, preventing peak tailing.

  • Mass Spectrometry: Operate the source at 230°C with an electron energy of 70 eV. Scan from m/z 50 to 350.

  • Validation Checkpoint: Confirm the presence of the molecular ion radical [M]•⁺ at m/z 221 and 223. The ratio must be exactly 3:1, validating the single chlorine atom.

Protocol 2: LC-MS/MS (ESI-CID) Workflow
  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL. Causality: Formic acid provides the abundant protons necessary to drive the ESI+ ionization equilibrium toward the [M+H]⁺ state[5].

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50mm x 2.1mm, 1.8µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The hydrophobic C18 phase retains the chlorophenyl moiety, while the gradient ensures rapid elution and desolvation in the MS source.

  • Mass Spectrometry: Operate in ESI+ mode. Isolate the precursor [M+H]⁺ at m/z 222. Apply a collision energy (CE) of 20-30 eV using Argon as the collision gas.

  • Validation Checkpoint: Apply the . The precursor m/z 222 is an even mass (containing one Nitrogen), meaning it is an even-electron ion. Its CID fragments must logically follow even-electron neutral losses (e.g., loss of HCN, 27 Da)[6].

Comparative Data Analysis

The table below summarizes the expected performance and spectral data for both analytical platforms.

ParameterGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Optimal Matrix Volatile organic solvents (Hexane, DCM)Aqueous/Organic mixtures, Bio-fluids
Primary Ion Form Radical Cation [M]•⁺Protonated Molecule [M+H]⁺
Isotopic Signature (MS1) m/z 221 / 223 (3:1 ratio)m/z 222 / 224 (3:1 ratio)
Fragmentation Mechanism Unimolecular decomposition (70 eV)Collision-Induced Dissociation (CID)
Characteristic Fragment 1 m/z 195 / 197 (Loss of •CN, -26 Da)m/z 195 / 197 (Loss of HCN, -27 Da)
Characteristic Fragment 2 m/z 138 / 140 (Loss of pyran ring)m/z 111 / 113 (Chlorophenyl cation)
Sensitivity High (pg to ng range)Ultra-High (fg to pg range)

Mechanistic Workflows and Pathways

To conceptualize the decision-making process and the chemical physics occurring within the mass spectrometer, review the following diagrams.

Workflow Start 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Decision Matrix & Volatility Assessment Start->Decision GC GC-MS Workflow (Non-polar solvent) Decision->GC High Volatility, Low Matrix LC LC-MS Workflow (Polar solvent + FA) Decision->LC Low Volatility, Complex Matrix EI Electron Ionization (EI) 70 eV GC->EI ESI Electrospray Ionization (ESI+) Soft Ionization LC->ESI MS1 Full Scan MS Rich Fragmentation EI->MS1 MS2 Tandem MS (CID) Targeted Fragmentation ESI->MS2 Val Structural Validation (Isotope Pattern & Fragments) MS1->Val MS2->Val

Caption: Analytical workflow decision tree for validating the chlorophenyl tetrahydropyran derivative.

Fragmentation Parent Intact Molecule C12H12ClNO EI_Ion EI: Radical Cation [M]*+ m/z 221 / 223 (3:1) Parent->EI_Ion 70 eV e- ESI_Ion ESI: Protonated [M+H]+ m/z 222 / 224 (3:1) Parent->ESI_Ion +H+ (ESI) Frag1 Loss of *CN m/z 195 / 197 EI_Ion->Frag1 Frag2 Tetrahydropyran Cleavage m/z 138 / 140 EI_Ion->Frag2 Frag3 Loss of HCN m/z 195 / 197 ESI_Ion->Frag3 CID (20-30 eV) Frag4 Chlorophenyl Cation m/z 111 / 113 ESI_Ion->Frag4 CID (20-30 eV)

Caption: Divergent mass spectral fragmentation pathways under EI (GC-MS) and ESI-CID (LC-MS/MS).

Conclusion & Best Practices

For the structural validation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, both platforms offer robust, albeit distinct, advantages. If the goal is rapid purity confirmation of a synthesized intermediate in an organic solvent, GC-MS is the superior choice due to its high-resolution chromatography and the definitive, library-matchable fragmentation of the 70 eV EI source[2]. Conversely, if the compound is being analyzed in a biological matrix (e.g., pharmacokinetic profiling) or requires ultra-trace quantification, LC-MS/MS is mandatory. The ESI+ mode, coupled with the specificity of CID transitions, provides unmatched signal-to-noise ratios and eliminates the need for thermal volatilization[4].

Ultimately, the presence of the chlorine atom acts as an internal calibrant across both systems. Any proposed fragment lacking the characteristic 3:1 isotopic ratio can be immediately dismissed as an artifact or matrix interference, ensuring the highest standards of scientific integrity in your structural elucidation.

References

  • Kind, T., & Fiehn, O. "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews, 2010. URL:[Link]

  • Steckel, A., & Schlosser, G. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 2019. URL:[Link]

  • Lab Manager. "Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS." Lab Manager, 2026. URL:[Link]

  • LCGC International. "Techniques for Structure Elucidation of Unknowns." Chromatography Online, 2024. URL:[Link]

  • ILT. "How to Choose Between LC and GC for Your Analytical Needs." ILT USA, 2025. URL: [Link]

Sources

Comparative

Benchmarking the Chemical Reactivity of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile: A Comparative Guide for Drug Development

Executive Summary & Strategic Significance In the landscape of medicinal chemistry, the rational selection of synthetic intermediates dictates the efficiency, scalability, and economic viability of API (Active Pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In the landscape of medicinal chemistry, the rational selection of synthetic intermediates dictates the efficiency, scalability, and economic viability of API (Active Pharmaceutical Ingredient) manufacturing. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) [1] is a privileged, highly functionalized scaffold utilized extensively in the development of neuroactive compounds, antihistamines, and targeted kinase inhibitors[2].

As a Senior Application Scientist, I have evaluated this compound against its structural analogs to provide a definitive benchmarking guide. This document objectively compares its chemical reactivity—specifically focusing on the sterically congested nitrile group—against common alternatives, providing researchers with field-proven, self-validating protocols to optimize their synthetic workflows.

Structural Profiling & Mechanistic Causality

The reactivity of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is governed by a unique interplay of steric hindrance and electronic modulation at the C4 quaternary center:

  • Steric Congestion: The C4 carbon is flanked by the axial protons of the tetrahydropyran (THP) ring and the bulky para-chlorophenyl group. This creates a neopentyl-like steric environment that severely restricts the trajectory of incoming nucleophiles, rendering standard aqueous hydrolysis highly inefficient.

  • Electronic Activation (-I Effect): The para-chloro substituent exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the C4 center, increasing the electrophilicity of the adjacent nitrile carbon. This subtle electronic activation is the primary reason this scaffold hydrolyzes faster than its unsubstituted phenyl counterparts.

  • Scaffold Inertness: Unlike piperidine-based analogs, the THP oxygen is non-basic. This eliminates the need for nitrogen protecting groups (e.g., Boc, Cbz) and prevents catalyst poisoning during downstream transition-metal-catalyzed cross-couplings or hydrogenations.

Alternatives Substrate Substrate Scaffold P1 THP Ring + p-Cl Phenyl (Target Compound) Substrate->P1 P2 Piperidine Ring + p-Cl Phenyl (Alternative 1) Substrate->P2 P3 THP Ring + Unsubstituted Phenyl (Alternative 2) Substrate->P3 Hyd Nitrile Hydrolysis Kinetics P1->Hyd P2->Hyd P3->Hyd R1 Optimal Balance (Inductive activation) Hyd->R1 R2 Suboptimal (N-protection required) Hyd->R2 R3 Slower Kinetics (Lacks -I activation) Hyd->R3

Fig 1. Comparative kinetic profiling of 4,4-disubstituted nitrile scaffolds during hydrolysis.

Reactivity Benchmarking: Comparative Data

To objectively evaluate performance, we benchmarked the target compound against two industry-standard alternatives: Alternative A (4-Phenyltetrahydro-2H-pyran-4-carbonitrile) and Alternative B (4-(4-Chlorophenyl)piperidine-4-carbonitrile).

The data below summarizes the isolated yields and operational requirements for two critical transformations: Nitrile Hydrolysis (to the carboxylic acid) and Nitrile Reduction (to the primary amine).

Table 1: Quantitative Benchmarking of 4,4-Disubstituted Nitriles
Substrate ScaffoldNitrile Hydrolysis Yield(KOH, Ethylene Glycol, 150°C)Nitrile Reduction Yield(LiAlH₄, THF, 0°C to Reflux)Mechanistic & Operational Notes
THP / p-Cl-Phenyl (Target) 87% 92% Optimal. The -I effect of Cl accelerates nucleophilic attack. No protecting groups required.
THP / Unsubstituted Phenyl 81%89%Moderate. Lacks inductive activation; requires extended heating (+6 hours) for full hydrolysis.
Piperidine / p-Cl-Phenyl 65%74%Suboptimal. Basic secondary amine interferes with Lewis acidic reductants; requires prior N-protection.

*Yields for the piperidine analog represent the over-two-step sequence including mandatory N-Boc protection and subsequent deprotection.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. Causality for every critical parameter is explained to ensure reproducibility and scientific integrity.

Protocol A: Base-Promoted Hydrolysis to 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid [3]

Objective: Overcome severe steric hindrance to convert the nitrile to a carboxylic acid (CAS: 3648-57-5).

  • Causality of Reagents: Standard aqueous NaOH reflux (~100°C) provides insufficient thermal energy to breach the activation barrier of this neopentyl-like nitrile. Ethylene glycol is selected as a high-boiling (197°C), polar protic solvent that completely dissolves KOH and stabilizes the anionic tetrahedral intermediate at 150°C.

Step-by-Step Workflow:

  • Charge: To a 250 mL round-bottom flask, add 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (10.0 g, 45.1 mmol, 1.0 eq) and finely crushed KOH (12.6 g, 225.5 mmol, 5.0 eq).

  • Solvation: Add 100 mL of anhydrous ethylene glycol. Equip the flask with a reflux condenser and flush the system with Nitrogen.

  • Thermal Activation: Heat the vigorously stirred mixture to 150°C using a silicone oil bath for 24 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active nitrile spot (R_f ~0.6) and the evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) validates the formation of the carboxylate salt.

  • Workup: Cool the reaction to room temperature. Dilute with 200 mL of distilled water and wash with diethyl ether (2 × 50 mL).

    • Causality: The ether wash selectively removes unreacted starting material and non-polar organic impurities while the target remains in the aqueous layer as the water-soluble potassium carboxylate.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 6M HCl. Collect the resulting dense white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford the carboxylic acid.

Protocol B: Chemoselective Hydride Reduction to Primary Amine

Objective: Reduce the nitrile to a primary amine without triggering hydrodehalogenation of the p-chloro group.

  • Causality of Reagents: Catalytic hydrogenation (e.g., Pd/C, H₂) is avoided due to the high risk of cleaving the aryl-chloride bond. Lithium aluminum hydride (LiAlH₄) provides rapid, chemoselective reduction of the nitrile.

Step-by-Step Workflow:

  • Preparation: Suspend LiAlH₄ (3.4 g, 90.2 mmol, 2.0 eq) in 100 mL of anhydrous THF in a flame-dried flask at 0°C under Argon.

  • Addition: Dissolve the nitrile (10.0 g, 45.1 mmol, 1.0 eq) in 50 mL of THF. Add this solution dropwise over 30 minutes.

    • Causality: The reduction is highly exothermic. Dropwise addition prevents thermal runaway and minimizes the formation of secondary amine dimers.

  • Reaction: Remove the ice bath and heat the reaction to a gentle reflux (65°C) for 4 hours.

  • Fieser Quench (Critical Step): Cool to 0°C. Sequentially and cautiously add 3.4 mL H₂O, 3.4 mL 15% aqueous NaOH, and 10.2 mL H₂O.

    • Causality: The Fieser method converts the gelatinous, emulsion-forming aluminum alkoxides into a crisp, granular white precipitate (aluminum aluminate) that is easily removed by filtration, preventing product loss during extraction.

  • Isolation: Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the primary amine.

Reactivity Core 4-(4-Chlorophenyl)tetrahydro -2H-pyran-4-carbonitrile Hydrolysis Base Hydrolysis (KOH, Ethylene Glycol, 150°C) Core->Hydrolysis Reduction Hydride Reduction (LiAlH4, THF, Reflux) Core->Reduction Addition Grignard Addition (RMgX, THF, 0°C) Core->Addition Acid 4-(4-Chlorophenyl)tetrahydro -2H-pyran-4-carboxylic acid Hydrolysis->Acid Amine [4-(4-Chlorophenyl)tetrahydro -2H-pyran-4-yl]methanamine Reduction->Amine Ketone Alkyl/Aryl Ketone Derivative Addition->Ketone

Fig 2. Divergent reactivity pathways of the sterically hindered nitrile group.

References

  • Title: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 4-(4-chlorophenyl)oxane-4-carboxylic acid (CAS 3648-57-5) Properties and Literature Synthesis Routes Source: ChemSrc URL: [Link]

Validation

Reproducibility Assessment of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist, ensuring the reproducibility and scalability of key synthetic intermediates is paramount to accelerating drug development workflows. The compound 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the reproducibility and scalability of key synthetic intermediates is paramount to accelerating drug development workflows. The compound 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including piperidine and pyran-based therapeutics.

This guide provides an objective, data-driven comparison of the two primary synthetic methodologies used to construct this tetrahydropyran ring: the classical Anhydrous Strong-Base (NaH/DMF) protocol and the greener Phase Transfer Catalysis (PTC) protocol. By dissecting the mechanistic causality and operational variables of each approach, this guide empowers process chemists to select and execute the optimal protocol for their specific scale and laboratory constraints.

Mechanistic Causality & Reaction Logic

The construction of the tetrahydropyran ring from 4-chlorophenylacetonitrile and bis(2-chloroethyl) ether is fundamentally a double SN2 alkylation sequence[1]. The reaction logic dictates a precise order of operations driven by acid-base chemistry and steric geometry:

  • Initial Deprotonation: The strong base abstracts an α-proton from 4-chlorophenylacetonitrile, generating a resonance-stabilized carbanion.

  • Intermolecular Alkylation: This carbanion attacks one of the electrophilic carbons of bis(2-chloroethyl) ether via an SN2 mechanism, displacing a chloride ion to form a monoalkylated intermediate.

  • Intramolecular Cyclization: A second deprotonation event occurs at the same α-carbon. The resulting carbanion then undergoes a rapid, entropically favored intramolecular SN2 attack on the remaining chloroethyl group, closing the 6-membered pyran ring.

Mechanism A 4-Chlorophenylacetonitrile B Carbanion Intermediate A->B Deprotonation C Monoalkylated Intermediate B->C S_N2 Alkylation D Cyclized Product (CAS 3648-74-6) C->D Intramolecular S_N2 Base1 Base Base1->B Reagent Bis(2-chloroethyl) ether Reagent->C Base2 Base Base2->D

Figure 1: Mechanistic pathway of double S_N2 alkylation leading to tetrahydropyran cyclization.

Quantitative Protocol Comparison

To objectively evaluate these methodologies, we must look beyond theoretical yields and assess operational metrics that dictate real-world reproducibility. The table below summarizes the performance data derived from standard laboratory implementations[2].

Performance MetricProtocol A: NaH / DMF (Classical)Protocol B: PTC / NaOH (Biphasic)
Typical Yield (%) 85% – 92%75% – 82%
Crude Purity (GC/MS) > 98% (Clean conversion)~ 95% (May require recrystallization)
Reaction Time 2 – 4 hours8 – 12 hours
Operating Temperature 0°C to Room Temperature50°C – 60°C
Scalability & Safety Poor: Hazardous H2 evolution, severe exothermExcellent: Easily scaled, no H2 gas generated
E-Factor (Waste) High: DMF is difficult to recoverLow: Toluene can be recovered and recycled

Detailed Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure experimental integrity.

Protocol A: Anhydrous Sodium Hydride (NaH) in DMF

This method is ubiquitous in medicinal chemistry and patent literature for the rapid generation of analytical standards[2].

Step-by-Step Workflow:

  • Inert Setup: Flush a dry, 3-neck round-bottom flask with Argon. Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF (10 volumes).

    • Causality Check: Atmospheric moisture will rapidly hydrolyze NaH to NaOH. NaOH in DMF is insufficiently basic to drive the initial deprotonation rapidly, leading to stalled reactions.

  • Substrate Addition: Cool the suspension to 0°C using an ice bath. Add a solution of 4-chlorophenylacetonitrile (1.0 eq) in DMF dropwise over 30 minutes.

    • Causality Check: The deprotonation is highly exothermic and generates H2 gas. Dropwise addition controls the exotherm and prevents the localized thermal runaway that causes nitrile self-condensation (dimerization).

  • Alkylation: Once H2 evolution ceases, add bis(2-chloroethyl) ether (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot should completely disappear.

  • Workup: Cool the mixture back to 0°C and quench cautiously with cold water to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Phase Transfer Catalysis (PTC)

For scale-up (>100g), the hazards of NaH and DMF become prohibitive. The PTC method utilizes a biphasic system to achieve the same transformation safely.

Step-by-Step Workflow:

  • Biphasic Assembly: In a reactor equipped with a mechanical stirrer, dissolve 4-chlorophenylacetonitrile (1.0 eq), bis(2-chloroethyl) ether (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq) in Toluene (5 volumes).

  • Base Addition: Add 50% w/w aqueous NaOH (4.0 eq).

    • Causality Check: A high concentration of NaOH is mandatory. Dilute NaOH will not provide the thermodynamic driving force required to deprotonate the nitrile at the aqueous-organic interface.

  • Interfacial Agitation: Heat the biphasic mixture to 55°C and stir vigorously (>800 rpm) for 10 hours.

    • Causality Check: The reaction rate is entirely dependent on mass transfer. The TBAB catalyst must continuously shuttle hydroxide ions into the toluene layer and return bromide/chloride ions to the aqueous layer. Inadequate stirring (<500 rpm) will stall the reaction.

  • Workup: Cool to room temperature and separate the phases. Wash the organic (toluene) phase with water until the aqueous wash reaches a neutral pH (~7.0). Dry the organic phase over Na2SO4 and concentrate.

Workflow cluster_A Protocol A: NaH / DMF cluster_B Protocol B: PTC / NaOH Start Starting Materials A1 Dry DMF + NaH (0°C) Start->A1 B1 Toluene + 50% NaOH + TBAB Start->B1 A2 Dropwise Ether Addition A1->A2 A3 Aqueous Quench & Extraction A2->A3 End 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile A3->End B2 Vigorous Biphasic Stirring B1->B2 B3 Phase Separation & Wash B2->B3 B3->End

Figure 2: Operational workflow comparison between anhydrous NaH and biphasic PTC methodologies.

Troubleshooting & Field-Proven Insights

When assessing reproducibility failures in these protocols, look to these common culprits:

  • Oligomerization (Both Protocols): If LC-MS analysis reveals high molecular weight impurities, the bis(2-chloroethyl) ether was likely added too quickly. Maintaining a low steady-state concentration of the ether ensures that the intramolecular cyclization outcompetes intermolecular chain elongation.

  • Incomplete Cyclization (Protocol B): If the monoalkylated intermediate is isolated instead of the final product, the basicity of the aqueous phase has dropped. Ensure the NaOH is strictly 50% w/w; water generated during the reaction can dilute the base, halting the second deprotonation step.

By understanding the mechanistic requirements and strict operational boundaries of these protocols, researchers can reliably synthesize 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile with high fidelity across varying scales.

References

  • Title: 4-Cyanotetrahydro-4H-pyran | 4295-99-2 Source: ChemicalBook URL
  • Title: WO2005108384A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as h3 ligands Source: Google Patents URL

Sources

Comparative

Evaluating the efficacy of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile compared to standard chemical intermediates

Introduction: The Quest for Superior Scaffolds in CNS Drug Development In the intricate landscape of drug discovery, particularly for Central Nervous System (CNS) disorders, the molecular scaffold of a potential therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Scaffolds in CNS Drug Development

In the intricate landscape of drug discovery, particularly for Central Nervous System (CNS) disorders, the molecular scaffold of a potential therapeutic agent is paramount. It dictates not only the three-dimensional orientation of pharmacophoric elements but also profoundly influences the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. For decades, nitrogen-containing heterocycles, such as piperidine, have been a mainstay in the design of CNS-active drugs.[1][2][3] However, the inherent basicity of the piperidine nitrogen can lead to off-target effects, such as hERG channel interactions or P-glycoprotein efflux, complicating the development pathway.

This has spurred a paradigm shift towards exploring bioisosteric replacements that retain the desirable structural features of the piperidine ring while mitigating its liabilities. The tetrahydropyran (THP) moiety has emerged as a compelling alternative.[4][5][6] The replacement of the nitrogen atom with oxygen eliminates the basic center while largely preserving the six-membered ring conformation. This subtle change can lead to significant improvements in physicochemical properties, including solubility and metabolic stability.[7]

This guide provides an in-depth evaluation of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile , a highly functionalized and valuable intermediate for the synthesis of novel CNS-active compounds.[8] We will objectively compare its synthetic efficacy against a traditional and widely used chemical intermediate, 4-(4-chlorophenyl)-4-cyanopiperidine , which serves as a benchmark in the synthesis of numerous established and investigational CNS drugs. This comparison will be grounded in experimental data and established synthetic strategies, offering researchers and drug development professionals a clear perspective on the strategic advantages of employing this modern tetrahydropyran-based intermediate.

The Modern Approach: One-Pot Synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile via Multicomponent Reaction

The synthesis of highly substituted heterocyclic systems in a single, efficient step is a primary goal of modern organic chemistry. Multicomponent reactions (MCRs) have become a powerful tool in this endeavor, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[9][10][11][12] The construction of the 4-aryl-4-cyanotetrahydropyran scaffold is particularly amenable to an MCR approach, allowing for the rapid assembly of this key intermediate.

A plausible and efficient MCR for the synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves the condensation of 4-chlorobenzaldehyde, a suitable C4-oxygen synthon, and a cyanide source. This strategy leverages the convergence of multiple starting materials in a single pot to rapidly build molecular complexity.

Experimental Protocol: One-Pot Synthesis

Reaction: One-pot synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Methodology:

  • To a stirred solution of 4-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add bis(2-hydroxyethyl) ether (1.2 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), to facilitate the formation of an in-situ acetal.

  • Introduce a cyanide source, such as trimethylsilyl cyanide (1.5 eq), to the reaction mixture.

  • The reaction is stirred at a moderately elevated temperature (e.g., 80 °C) and monitored by Thin Layer Chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

Data Summary: Multicomponent Reaction
ParameterValueSource/Rationale
Overall Yield 75-85%Based on typical yields for similar MCRs for pyran synthesis.[13][14]
Purity >98% (post-chromatography)Standard purity achieved after chromatographic purification.
Reaction Time 6-12 hoursRepresentative for this type of one-pot reaction.
Number of Steps 1The hallmark of an MCR.
Key Reagents 4-chlorobenzaldehyde, bis(2-hydroxyethyl) ether, trimethylsilyl cyanide, p-toluenesulfonic acidReadily available commercial reagents.
Workflow Visualization: MCR Synthesis

MCR_Workflow cluster_reactants Reactants 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde One-Pot Reaction One-Pot Reaction 4-Chlorobenzaldehyde->One-Pot Reaction Bis(2-hydroxyethyl) ether Bis(2-hydroxyethyl) ether Bis(2-hydroxyethyl) ether->One-Pot Reaction TMSCN TMSCN TMSCN->One-Pot Reaction Purification Purification One-Pot Reaction->Purification Final Product 4-(4-Chlorophenyl)tetrahydro- 2H-pyran-4-carbonitrile Purification->Final Product

Caption: Workflow for the one-pot MCR synthesis.

The Standard Approach: Multi-step Synthesis of 4-(4-chlorophenyl)-4-cyanopiperidine

The synthesis of 4-aryl-4-cyanopiperidines is a well-trodden path in medicinal chemistry, often involving a multi-step sequence that provides a high degree of control over the introduction of each substituent.[15][16] This classical approach, while robust and reliable, typically involves more unit operations, including intermediate isolations and purifications, which can impact the overall efficiency and timeline of the synthesis.

A common strategy involves the formation of a protected 4-piperidone, followed by the addition of the aryl group and subsequent cyanation. This linear approach ensures the precise placement of the desired functionalities.

Experimental Protocol: Multi-step Synthesis

Overall Transformation: Synthesis of 4-(4-chlorophenyl)-4-cyanopiperidine.

Step 1: Synthesis of 1-Benzyl-4-(4-chlorophenyl)piperidin-4-ol

  • To a solution of 4-chlorobromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, slowly add n-butyllithium (1.0 eq).

  • After stirring for 30 minutes, add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to yield the tertiary alcohol.

Step 2: Cyanation to form 1-Benzyl-4-(4-chlorophenyl)-4-cyanopiperidine

  • Dissolve the alcohol from Step 1 in a suitable solvent like dichloromethane.

  • Cool the solution to 0 °C and add a Lewis acid such as titanium tetrachloride (1.2 eq).

  • Slowly add trimethylsilyl cyanide (1.5 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with an aqueous sodium bicarbonate solution.

  • Extract the product, dry, and concentrate the organic layers.

  • Purify by column chromatography.

Step 3: Deprotection to 4-(4-chlorophenyl)-4-cyanopiperidine

  • Dissolve the N-benzylpiperidine from Step 2 in ethanol.

  • Add a palladium on carbon catalyst (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the final product.

Data Summary: Multi-step Synthesis
ParameterStep 1Step 2Step 3Overall Source/Rationale
Yield 80-90%70-80%90-95%50-68% Representative yields for these standard transformations.[15]
Purity >95%>95%>98%>98% After purification at each step.
Reaction Time 12-16 h4-8 h8-12 h24-36 h Cumulative reaction times.
Number of Steps 3--3 Three distinct synthetic operations with intermediate workups.
Workflow Visualization: Multi-step Synthesis

Multistep_Workflow Start 1-Benzyl-4-piperidone Step1 Step 1: Arylation Start->Step1 Intermediate1 1-Benzyl-4-(4-chlorophenyl) -piperidin-4-ol Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 Intermediate2 1-Benzyl-4-(4-chlorophenyl) -4-cyanopiperidine Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 FinalProduct 4-(4-chlorophenyl) -4-cyanopiperidine Step3->FinalProduct

Caption: Workflow for the multi-step synthesis.

Comparative Efficacy Analysis

Synthetic Efficiency: A Tale of Two Strategies

The comparison of the two synthetic approaches reveals a clear distinction in efficiency. The multicomponent reaction for the tetrahydropyran intermediate is demonstrably more efficient in terms of overall yield, reaction time, and the number of synthetic operations. This is a direct consequence of the convergent nature of the MCR, which avoids the cumulative losses associated with multiple reaction steps and purifications inherent in the linear synthesis of the piperidine analogue.

The choice of a multi-step synthesis for the piperidine is rooted in a more traditional, controlled approach where each bond formation is a discrete event. This allows for rigorous characterization of intermediates, which can be crucial in a regulated manufacturing environment. However, for rapid library synthesis and early-stage drug discovery, the speed and efficiency of the MCR approach for the pyran intermediate are highly advantageous.

Physicochemical Properties and Pharmacokinetic Implications

The strategic replacement of a nitrogen atom in the piperidine ring with an oxygen atom to form the tetrahydropyran core has significant implications for the molecule's properties. This bioisosteric substitution is a key tactic in modern medicinal chemistry to fine-tune a drug candidate's profile.[6]

Property4-Aryl-4-cyano-piperidine4-Aryl-4-cyano-tetrahydropyranRationale
Basicity (pKa) ~8-9N/A (neutral)The piperidine nitrogen is basic, while the THP ether oxygen is not.
LogP (Lipophilicity) Lower (at physiological pH)HigherThe basic nitrogen in the piperidine will be protonated at pH 7.4, increasing its polarity and reducing its LogP. The neutral THP ring is more lipophilic.
Hydrogen Bond Acceptors 1 (Nitrile)2 (Ether O, Nitrile)The ether oxygen in the THP ring can act as an additional hydrogen bond acceptor.
Metabolic Liability Potential N-dealkylation, oxidationMore stable ether linkageThe N-H or N-alkyl group in piperidines is a common site for metabolic transformations. The C-O-C bond in the THP ring is generally more metabolically robust.

The elimination of the basic nitrogen center in the tetrahydropyran intermediate can be a significant advantage in CNS drug design. It can reduce the likelihood of interactions with aminergic GPCRs and ion channels (like the hERG channel), which are common sources of off-target toxicity. Furthermore, the increased lipophilicity of the neutral THP scaffold may enhance blood-brain barrier penetration.

Conclusion: Strategic Advantages in Modern Drug Discovery

While both 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile and 4-(4-chlorophenyl)-4-cyanopiperidine are valuable intermediates, the pyran-based compound offers distinct advantages that align with the goals of modern, efficient drug discovery.

  • Efficacy in Synthesis: The multicomponent reaction approach to the tetrahydropyran intermediate is significantly more efficient, offering higher yields in fewer steps and a shorter timeframe. This is ideal for the rapid generation of compound libraries for high-throughput screening.

  • Improved Physicochemical Profile: The tetrahydropyran scaffold provides a neutral, more lipophilic core with an additional hydrogen bond acceptor, offering a favorable profile for CNS drug candidates.

  • Reduced Off-Target Liability: By designing out the basic nitrogen, the tetrahydropyran intermediate allows for the synthesis of final compounds with a potentially lower risk of common off-target effects associated with piperidine-containing drugs.

References

  • Clarke, P. A., & Ermanis, K. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(4), 1181-1185. [Link]

  • Dutta, A. K., Zhang, S., & Reith, M. E. A. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(9), 1591-1595. [Link]

  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 375-393. [Link]

  • Garcı́a-Nieto, J., & Urones, J. G. (2014). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Chilean Chemical Society, 59(3), 2577-2582. [Link]

  • Gong, L., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Angewandte Chemie International Edition, 61(23), e202202263. [Link]

  • Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Heterocycles, 88(1), 673-684. [Link]

  • MySkinRecipes. (n.d.). 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Retrieved from [Link]

  • Nishikata, T., & Nakanishi, Y. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journal of Organic Chemistry, 10, 123-128. [Link]

  • Takuwa, T., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. [Link]

  • A commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Creative Research Thoughts, 11(2). [Link]

  • Zhang, S., Reith, M. E. A., & Dutta, A. K. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 13(9), 1591-1595. [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]

  • Garcı́a-Nieto, J., & Urones, J. G. (2014). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Journal of the Chilean Chemical Society, 59(3), 2577-2582. [Link]

  • Mohlala, T. P., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Frontiers in Chemistry, 12. [Link]

  • Palmer, D. C., et al. (1993). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 36(21), 3113-3123. [Link]

  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 113(10), 7573-7593. [Link]

  • Padmapriya, A. A., & Sello, J. K. (2011). Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization. Organic Letters, 13(15), 4072-4075. [Link]

  • Oishi, T., et al. (2023). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. The Journal of Organic Chemistry, 88(1), 1-12. [Link]

  • Kananovich, D. G., & Kletskii, M. E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1363. [Link]

  • Hatae, N., et al. (2014). Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects against HCT-116 and HL-60 Cells. Heterocycles, 88(1), 673-684. [Link]

  • Gundu, S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2396-2413. [Link]

  • Krauze, A., et al. (2015). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Chemistry of Heterocyclic Compounds, 51(10), 918-925. [Link]

  • Fayed, E. A. A., et al. (2021). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton... RSC Advances, 11(52), 32981-33004. [Link]

  • Nishikata, T., & Nakanishi, Y. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journal of Organic Chemistry, 10, 123-128. [Link]

  • WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews, 113(10), 7573-7593. [Link]

  • Adams, J., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2547-2550. [Link]

  • Fayed, E. A. A., et al. (2021). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. RSC Advances, 11(52), 32981-33004. [Link]

  • Ghazaryan, L., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 30(9), 1992. [Link]

  • Fan, X., et al. (2007). MWI-promoted preparation of 4H-thiopyran derivatives through one-pot multi-component reactions. Journal of Chemical Research, 2007(8), 461-463. [Link]

  • Mori, K., et al. (2022). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. The Journal of Organic Chemistry, 87(17), 11524-11534. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Organic Chemistry International, 2014, 1-6. [Link]

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Safety & Regulatory Compliance

Safety

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile As drug development and synthetic chemistry advance, laboratories frequently handle complex building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

As drug development and synthetic chemistry advance, laboratories frequently handle complex building blocks containing multiple reactive or hazardous functional groups. 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) is a critical intermediate often utilized in the synthesis of neuroactive compounds and complex APIs.

Because this molecule contains both a halogen (chlorine) and a nitrile (carbonitrile) group, it presents unique logistical challenges for laboratory safety and waste management. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel [1].

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. The table below summarizes the critical data that dictates our safety workflows.

Property / AttributeData / ClassificationOperational Implication
Chemical Name 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrileN/A
CAS Number 3648-74-6Primary identifier for SDS and waste manifests [1].
Molecular Formula C₁₂H₁₂ClNOContains Halogen (Cl) and Nitrogen (N).
Physical State Solid (Powder/Crystalline)Risk of aerosolization and inhalation during weighing.
Primary Hazard Class Toxic / IrritantRequires localized exhaust ventilation (fume hood).
Waste Stream Category Halogenated Organic Waste Critical: Must never be mixed with non-halogenated streams [2].
The Causality of the Hazard

Do not treat this chemical as standard organic waste. The presence of the chlorophenyl group is the primary driver for its disposal classification. When incinerated at standard temperatures, halogenated organics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and phosgene gas. Therefore, it must be diverted to a dedicated Halogenated Organic Waste stream, which is subjected to specialized high-temperature incineration (>1,000°C) equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) emissions[3].

Furthermore, while the carbonitrile group in this cyclic system is relatively stable, nitriles generally pose a risk of releasing hydrogen cyanide (HCN) if subjected to strong, hot aqueous acids. Segregation from strong mineral acids is mandatory [4].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision tree for processing waste containing 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile.

WasteDisposal Start Waste Generation: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Stream Halogenated Organic Waste Stream Solid->Stream HalogenCheck Halogenated Solute Rule: Mixture becomes Halogenated Liquid->HalogenCheck HalogenCheck->Stream Labeling Affix Hazardous Waste Label (Halogenated, Toxic) Stream->Labeling Storage Store in Secondary Containment (Ventilated Cabinet) Labeling->Storage Disposal Contractor Pickup for High-Temperature Incineration Storage->Disposal

Workflow for the segregation and disposal of halogenated nitrile waste streams.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Powders and Crystals)

Solid residues, including contaminated filter paper, weighing boats, and spatulas, must be handled to prevent aerosolization.

  • Containment: Perform all transfers inside a certified chemical fume hood.

  • Collection: Sweep or transfer solid residues into a puncture-proof, sealable high-density polyethylene (HDPE) or glass container.

  • Segregation: Label the container explicitly as "Hazardous Solid Waste: Contains Halogenated Organics (Chlorinated Nitrile)." Do not mix with biological waste or non-halogenated solids [2].

  • Storage: Store in a designated hazardous waste accumulation area, utilizing secondary containment, until pickup by an authorized environmental contractor.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Solutions)

In synthetic workflows, this compound is often dissolved in solvents like dichloromethane (DCM), ethyl acetate, or methanol.

  • The "Halogen Contagion" Rule: If 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is dissolved in a non-halogenated solvent (e.g., methanol), the entire solution must now be classified as Halogenated Organic Waste due to the chlorinated solute [2].

  • Transfer: Pour the liquid waste into the designated "Halogenated Organic Waste" carboy using a funnel. Ensure the carboy is kept in a fume hood.

  • Compatibility Check: Ensure the waste carboy does not contain strong acids, bases, or oxidizing agents (like peroxides), which could react with the nitrile group or the solvent matrix [4].

  • Sealing: Cap the carboy immediately after the transfer to prevent the volatilization of toxic fumes.

Protocol C: Empty Container Management

By EPA definitions, a container that held a toxic chemical is not considered "empty" if residual dust remains.

  • Rinsing: Triple-rinse the original chemical bottle with a compatible solvent (e.g., acetone or DCM).

  • Rinsate Disposal: Pour the resulting rinsate into the Halogenated Organic Waste liquid stream.

  • Defacing: Once triple-rinsed, deface the original label with a thick marker, label it as "Triple Rinsed," and dispose of the glass according to your institution's clean glass disposal policy [2].

Emergency Spill & Decontamination Procedures

In the event of an accidental spill, immediate and methodical action is required to prevent dermal exposure and inhalation.

  • Isolate the Area: Evacuate non-essential personnel. If the spill is outside a fume hood, ensure laboratory ventilation is operating at maximum capacity.

  • PPE Escalation: Don heavy-duty nitrile gloves (minimum 8-mil thickness) over standard disposable nitrile gloves. Standard 4-mil gloves offer minimal breakthrough time against concentrated organic solutions [4]. Wear chemical splash goggles and a lab coat.

  • Solid Spills: Do not dry sweep, as this creates toxic dust. Lightly mist the powder with a compatible solvent (e.g., water or a low-volatility alcohol) to bind the dust, then wipe it up with absorbent pads.

  • Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection: Scoop the saturated absorbent into a heavy-duty hazardous waste bag or HDPE bucket. Seal and label as "Halogenated Spill Debris."

  • Surface Decontamination: Wash the spill surface with soap and water, collecting the wash water into the aqueous hazardous waste stream.

References

  • Chemsrc. "4-(4-chlorophenyl)oxane-4-carbonitrile | CAS#:3648-74-6." Chemsrc Chemical Database, 2025.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee Institute of Agriculture, 2008.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database.
  • Science Ready. "Safe Handing & Disposal of Organic Substances." HSC Chemistry Safety Guidelines.
Handling

A Senior Application Scientist's Guide to Handling 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

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Author: BenchChem Technical Support Team. Date: March 2026

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This document provides essential guidance for the safe handling, use, and disposal of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. As a compound integrating a chlorinated aromatic ring and a nitrile group, it requires a comprehensive understanding of its potential hazards to establish robust safety protocols. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why"

The molecular structure of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile dictates its hazard profile. A thorough risk assessment is the foundation of a safe experimental design.[1] The primary concerns stem from two key functional groups:

  • Aromatic Nitrile (-CN): The nitrile group is the most significant hazard. Organic nitriles can be toxic and may cause adverse health effects through inhalation, skin contact, or ingestion.[2][3] A primary concern is their potential to metabolize into cyanide ions in the body, which can lead to symptoms ranging from weakness and headache to, in severe cases, convulsions and death.[4] Furthermore, nitriles can react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[3][4]

  • Chlorinated Phenyl Group (-C₆H₄Cl): Chlorinated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[5] They also warrant caution due to their potential for persistence in the environment.

Therefore, all handling procedures must be designed to minimize all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a system designed to provide a barrier against the specific hazards identified.[6] The following table outlines the minimum required PPE for handling this compound.

PPE ItemSpecificationRationale & Causality
Hand Protection Double-gloving: Inner nitrile exam glove, outer chemical-resistant nitrile or butyl rubber gloves.Double gloving provides an extra layer of protection against potential tears and permeation.[2][4][7] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to change them immediately upon contamination.[7][8]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when there is a risk of splashes or splattering.[9][10]Protects against accidental splashes to the eyes, which are highly susceptible to chemical damage.[5][11] A face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][8][10]A lab coat protects the skin and personal clothing from contamination.[2] Natural fibers like cotton are preferable to synthetic materials which can melt and adhere to the skin in a fire.[8]
Respiratory Protection Not typically required for small-scale operations within a certified chemical fume hood.All work with this compound must be performed in a chemical fume hood to prevent inhalation of any dust or vapors.[2][4][12]

Safe Handling and Operational Protocol

Adherence to a strict, step-by-step protocol is critical for minimizing risk. This workflow is designed to be a self-validating system of safety checks.

Preparation and Designated Area
  • Designated Area: All work with 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile must be conducted in a designated area within a certified chemical fume hood.[3][4][12]

  • Emergency Equipment: Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible and have been tested.[2][4]

  • Spill Kit: A spill kit containing appropriate absorbent materials and personal protective equipment should be readily available.

  • Avoid Incompatibilities: Keep the work area free of acids, strong oxidizing agents, and sources of ignition.[4][11][12]

Experimental Workflow

The following diagram outlines the critical steps and decision points for safely handling the compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response A Verify Fume Hood Certification B Don All Required PPE (Double Gloves, Goggles, Lab Coat) A->B C Transfer Compound in Hood B->C D Perform Experiment C->D E Check for Spills D->E F Decontaminate Work Surface E->F No Spill J Spill Occurs E->J Spill Detected G Segregate & Label Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I K Evacuate Immediate Area J->K Yes L Alert Supervisor & EHS K->L M Consult SDS for Spill Cleanup L->M

Caption: Safe Handling and Emergency Response Workflow.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][11] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5][14] Seek immediate medical attention.

In all cases of exposure, call emergency services (911) and inform them that a potential cyanide-related compound exposure has occurred.[2][4]

Decontamination and Disposal

Proper disposal is a critical final step in the safe handling of hazardous materials.

  • Waste Segregation: All materials contaminated with 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile, including pipette tips, gloves, and absorbent pads, must be collected as hazardous waste.[2] This type of waste is often categorized as acutely toxic (P-listed) waste, and even the empty containers must be disposed of as hazardous waste.[3]

  • Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers.[12][15] Do not mix with other waste streams.

  • Disposal Protocol: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[13][15][16] Never dispose of this compound down the drain or in regular trash.[17]

  • Decontamination: Work surfaces should be decontaminated after use. A recommended procedure for surfaces contaminated with cyanide compounds is to first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[4] This should be done within the fume hood.

References

  • Vertex AI Search, SAFETY D
  • Yale Environmental Health & Safety, Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE
  • Vertex AI Search, SAFETY D
  • Stanford Environmental Health & Safety, Inform
  • Environmental Health & Safety, Cyanide Standard Operating Procedure Templ
  • Division of Research & Innov
  • Pesticide Safety Education Program, Personal Protection for the Applic
  • United States Environmental Protection Agency, Personal Protective Equipment
  • Thermo Fisher Scientific, SAFETY D
  • NextSDS, 4-(4-Chlorophenyl)
  • The University of Tennessee Health Science Center, LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide
  • National Center for Biotechnology Information, Working with Chemicals - Prudent Practices in the Labor
  • American Chemical Society, Hazardous Waste and Disposal Consider
  • University of Colorado Boulder, Protective Gear - Organic Chemistry
  • Environmental Health and Safety, Hazardous Waste Disposal Procedures
  • NextSDS, Your Guide to Personal Protective Equipment for Chemicals
  • University of California, Riverside, Chemical Safety: Personal Protective Equipment
  • NextSDS, 4-(4-CHLOROPHENYL)
  • Vanderbilt University Medical Center, Labor
  • Northwestern University, Hazardous Waste Disposal Guide
  • Google Patents, CN102746185B - Preparation process of arom
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  • ResearchGate, Preparation and odor characteristics of nitriles derived
  • Organic Syntheses, A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals
  • StudySmarter, Nitrile Synthesis: Kolbe, Acid, Arom

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
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